TCMDC-135051 TFA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C31H34F3N3O5 |
|---|---|
Molecular Weight |
585.6 g/mol |
IUPAC Name |
4-[2-[5-(diethylaminomethyl)-2-methoxyphenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-propan-2-ylbenzoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C29H33N3O3.C2HF3O2/c1-6-32(7-2)17-19-8-11-27(35-5)25(14-19)26-16-24-21(12-13-30-28(24)31-26)20-9-10-22(29(33)34)23(15-20)18(3)4;3-2(4,5)1(6)7/h8-16,18H,6-7,17H2,1-5H3,(H,30,31)(H,33,34);(H,6,7) |
InChI Key |
QQIOPVVOIRCNFY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=CC(=C(C=C1)OC)C2=CC3=C(C=CN=C3N2)C4=CC(=C(C=C4)C(=O)O)C(C)C.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Therapeutic Target of TCMDC-135051 TFA in Malaria
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the molecular target and mechanism of action of the antimalarial compound TCMDC-135051 trifluoroacetate (TFA). The document synthesizes key findings from published research, presenting quantitative data, experimental methodologies, and visual representations of the relevant biological pathways and experimental processes.
Executive Summary
TCMDC-135051 is a potent and selective inhibitor of Plasmodium falciparum cyclin-dependent-like kinase 3 (PfCLK3), a protein kinase essential for the parasite's survival and propagation.[1][2][3][4][5][6] By targeting PfCLK3, TCMDC-135051 disrupts critical cellular processes, including RNA splicing, leading to parasite death at multiple stages of its lifecycle.[1][4][5] This multi-stage efficacy, encompassing asexual blood stages, gametocytes, and liver stages, positions PfCLK3 as a promising drug target for developing new antimalarials with curative, transmission-blocking, and prophylactic potential.[1][4][5]
The Therapeutic Target: Plasmodium falciparum CLK3 (PfCLK3)
The primary therapeutic target of TCMDC-135051 is the protein kinase PfCLK3 (PF3D7_1114700).[1] PfCLK3 is one of four members of the cdc2-like kinase family in P. falciparum and plays a crucial role in regulating RNA splicing by phosphorylating components of the spliceosome.[1][4][5] The essentiality of PfCLK3 for the survival of the blood stage of the parasite has been validated, making it an attractive target for therapeutic intervention.[1][4][5]
TCMDC-135051 acts as a reversible inhibitor of PfCLK3.[7] Inhibition of PfCLK3's kinase activity disrupts the normal regulation of RNA splicing, a fundamental process for gene expression.[4][5] This disruption prevents the parasite from progressing through its lifecycle, notably from the trophozoite to the schizont stage, and also impacts the development of transmissible gametocyte stages.[1][8][9] The compound has demonstrated efficacy against multiple species of Plasmodium, including P. falciparum, P. vivax, P. knowlesi, and the rodent malaria parasite P. berghei.[1][2]
Quantitative Data: Potency and Selectivity
The potency and selectivity of TCMDC-135051 have been characterized through various in vitro assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Kinase Inhibitory Potency of TCMDC-135051
| Target Kinase | IC50 (nM) | pIC50 | Species |
| PfCLK3 | - | - | P. falciparum |
| PvCLK3 | 33 | 7.47 | P. vivax |
| PbCLK3 | 13 | 7.86 | P. berghei |
Data sourced from MedchemExpress.[8]
Table 2: In Vitro and In Vivo Efficacy of TCMDC-135051
| Assay Type | EC50 (nM) | pEC50 | Parasite Strain/Stage |
| Asexual Parasite Growth Inhibition | 180 | 6.7 | P. falciparum 3D7 |
| Asexual Parasite Growth Inhibition (Resistant Mutant) | 1806 | 5.74 | P. falciparum G449P |
| Liver Stage Development | 400 | 6.17 | P. berghei Sporozoites |
| Antiparasiticidal Activity | 320 | - | P. falciparum |
Data compiled from multiple sources.[4][8]
Table 3: Selectivity Profile of TCMDC-135051
| Human Kinase | Activity | Notes |
| PRPF4B | No significant inhibition | The closest human homolog to PfCLK3.[2][6] |
| 140 Human Kinases | Minimal off-target effects | Screened at 1 µM concentration with only nine kinases showing some inhibition.[1] |
Experimental Protocols
The identification and characterization of TCMDC-135051's target involved several key experimental procedures.
A high-throughput screening of approximately 25,000 compounds, including the 13,533 compounds of the Tres Cantos antimalarial set, was conducted to identify inhibitors of PfCLK3.[1][2] TCMDC-135051 was selected from this screen based on its high potency and selectivity for PfCLK3.[2]
The inhibitory activity of TCMDC-135051 and its analogues against recombinant full-length PfCLK3 was determined using a time-resolved fluorescence energy transfer (TR-FRET) assay.[1][4][5] This assay measures the transfer of energy between two fluorescent molecules, which is altered by the kinase's activity. Inhibition of the kinase leads to a measurable change in the FRET signal.
The effect of TCMDC-135051 on the growth of asexual blood-stage P. falciparum was assessed using standard parasite viability assays.[1][4] These assays typically involve culturing the parasites in the presence of varying concentrations of the compound and measuring parasite growth, often through DNA staining or enzymatic activity.
To confirm that PfCLK3 is the target of TCMDC-135051, parasites with reduced sensitivity to the compound were generated by culturing them in the presence of increasing drug concentrations.[10] Whole-genome sequencing of these resistant parasites revealed mutations in the pfclk3 gene, providing strong evidence that PfCLK3 is the direct target.[10]
Visualizations
The following diagram illustrates the proposed mechanism of action of TCMDC-135051.
References
- 1. Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel compound interrupts malaria parasite’s lifecycle – CQMED [cqmed.unicamp.br]
- 3. [PDF] Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of Potent Pf CLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. health.economictimes.indiatimes.com [health.economictimes.indiatimes.com]
- 7. Targeting Pf CLK3 with Covalent Inhibitors: A Novel Strategy for Malaria Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. TCMDC-135051 TFA|COA [dcchemicals.com]
- 10. researchgate.net [researchgate.net]
TCMDC-135051 TFA: A Potent and Selective PfCLK3 Kinase Inhibitor for Antimalarial Drug Development
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of TCMDC-135051 TFA, a highly selective and potent inhibitor of Plasmodium falciparum cdc2-like kinase 3 (PfCLK3). PfCLK3 is a crucial regulator of RNA splicing in the malaria parasite, making it a validated drug target with the potential for prophylactic, curative, and transmission-blocking activity. This document details the mechanism of action, quantitative inhibitory data, key experimental protocols, and relevant signaling pathways associated with this compound.
Core Mechanism of Action
This compound exerts its antimalarial activity by targeting PfCLK3, a protein kinase essential for the survival of P. falciparum.[1] PfCLK3 is involved in the phosphorylation of serine/arginine-rich (SR) proteins, which are critical components of the spliceosome complex responsible for pre-mRNA splicing.[1][2] By inhibiting PfCLK3, TCMDC-135051 disrupts the normal process of RNA splicing, leading to the downregulation of hundreds of genes essential for parasite survival.[2] This disruption of transcription ultimately prevents the transition of the parasite from the trophozoite to the schizont stage in the asexual blood stage, leading to rapid parasite killing.[2][3] Furthermore, the compound has demonstrated activity against liver-stage parasites and prevents the development of stage V gametocytes, highlighting its potential to both prevent infection and block transmission to the mosquito vector.[1]
Quantitative Inhibitory and Antiparasitic Activity
TCMDC-135051 has been extensively characterized for its inhibitory potency against PfCLK3 and its antiparasitic efficacy across various Plasmodium species and life cycle stages. The following tables summarize the key quantitative data.
| Target | Assay Type | Value | Reference |
| PfCLK3 | In vitro kinase assay (pIC50) | 7.7 ± 0.089 (IC50 = 19 nM) | [1] |
| PvCLK3 (P. vivax) | In vitro kinase assay (pIC50) | 7.47 (IC50 = 0.033 µM) | [4] |
| PbCLK3 (P. berghei) | In vitro kinase assay (pIC50) | 7.86 (IC50 = 0.013 µM) | [4] |
| Human PRPF4B | Kinase assay | No significant inhibition | [5] |
Table 1: In Vitro Kinase Inhibitory Activity of TCMDC-135051. This table showcases the high potency and selectivity of TCMDC-135051 for the Plasmodium CLK3 orthologs over the most closely related human kinase, PRPF4B.
| Parasite Species/Strain | Life Cycle Stage | Assay Type | Value | Reference |
| P. falciparum (3D7, chloroquine-sensitive) | Asexual blood stage | Parasite growth inhibition (pEC50) | 6.7 (EC50 = 180 nM) | |
| P. falciparum (3D7, chloroquine-sensitive) | Asexual blood stage | Antiparasiticidal activity (EC50) | 320 nM | [3][4][6] |
| P. falciparum (PfCLK3_G449P mutant) | Asexual blood stage | Parasite growth inhibition (pEC50) | 5.74 (EC50 = 1806 nM) | [1][7] |
| P. berghei | Sporozoites (liver stage) | Liver invasion and development (pEC50) | 6.17 (EC50 = 0.40 µM) | [4] |
| P. falciparum (3D7) | Gametocytes (Stage II to V) | Gametocyte development assay | Inhibition of development |
Table 2: Antiparasitic Activity of TCMDC-135051. This table summarizes the potent activity of TCMDC-135051 against different Plasmodium species and life cycle stages, including a resistant mutant.
Key Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound.
PfCLK3 Time-Resolved Fluorescence Energy Transfer (TR-FRET) Kinase Assay
This assay is used to determine the in vitro inhibitory activity of compounds against the recombinant PfCLK3 protein.
-
Reagents and Materials:
-
Full-length recombinant PfCLK3 protein
-
Biotinylated peptide substrate
-
ATP (Adenosine triphosphate)
-
Europium-labeled anti-phosphoserine antibody
-
Streptavidin-conjugated acceptor fluorophore
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
This compound (or other test compounds)
-
384-well assay plates
-
-
Procedure:
-
A solution of the test compound (this compound) at various concentrations is pre-incubated with the PfCLK3 enzyme in the assay buffer.
-
The kinase reaction is initiated by the addition of a mixture of the biotinylated peptide substrate and ATP. The final ATP concentration is typically at the Km value for PfCLK3 (10 µM).[2]
-
The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at room temperature.[2]
-
The reaction is stopped by the addition of a termination buffer containing EDTA.
-
The detection reagents (Europium-labeled anti-phosphoserine antibody and streptavidin-conjugated acceptor fluorophore) are added.
-
The plate is incubated to allow for the binding of the detection reagents to the phosphorylated substrate.
-
The TR-FRET signal is read using a suitable plate reader. The signal is proportional to the amount of phosphorylated substrate.
-
The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
P. falciparum Asexual Blood Stage Growth Inhibition Assay
This cell-based assay measures the efficacy of compounds in inhibiting the growth of the parasite in red blood cells.
-
Reagents and Materials:
-
Synchronized P. falciparum culture (ring stage)
-
Human red blood cells
-
Complete parasite culture medium (e.g., RPMI-1640 supplemented with AlbuMAX)
-
This compound (or other test compounds)
-
DNA-intercalating fluorescent dye (e.g., SYBR Green I)
-
Lysis buffer
-
96-well culture plates
-
-
Procedure:
-
A synchronized culture of P. falciparum at the ring stage is diluted to the desired parasitemia and hematocrit.
-
The test compound is serially diluted and added to the wells of a 96-well plate.
-
The parasite culture is added to the wells containing the compound.
-
The plates are incubated for 72 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2).
-
After incubation, the plates are frozen to lyse the red blood cells.
-
The plates are thawed, and a lysis buffer containing a DNA-intercalating dye (e.g., SYBR Green I) is added to each well.
-
The fluorescence intensity, which is proportional to the amount of parasite DNA, is measured using a fluorescence plate reader.
-
The EC50 values are determined by fitting the data to a dose-response curve.
-
Signaling Pathways and Experimental Workflows
Visual representations of the key pathways and processes are provided below using Graphviz (DOT language).
PfCLK3 Signaling Pathway and Inhibition by TCMDC-135051
Caption: PfCLK3-mediated RNA splicing pathway and its inhibition by TCMDC-135051.
Experimental Workflow for TCMDC-135051 Identification and Validation
Caption: Workflow for the discovery and validation of TCMDC-135051 as a PfCLK3 inhibitor.
Conclusion
This compound is a potent and selective inhibitor of PfCLK3 with demonstrated activity against multiple life cycle stages of the malaria parasite. Its novel mechanism of action, targeting RNA splicing, makes it a valuable tool for research and a promising lead compound for the development of new antimalarial drugs that can overcome existing resistance mechanisms. The data and protocols presented in this guide provide a solid foundation for further investigation and development of PfCLK3 inhibitors as a new class of antimalarials.
References
- 1. Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Novel compound interrupts malaria parasite’s lifecycle – CQMED [cqmed.unicamp.br]
- 6. This compound|COA [dcchemicals.com]
- 7. pubs.acs.org [pubs.acs.org]
The Discovery and Initial Screening of TCMDC-135051: A Novel Antimalarial Lead Compound
A Technical Whitepaper for Drug Development Professionals
The emergence and spread of drug-resistant Plasmodium falciparum strains represent a significant threat to global malaria control efforts, necessitating the urgent discovery of new antimalarial agents with novel mechanisms of action. This document details the discovery and initial screening of TCMDC-135051, a promising lead compound from the 7-azaindole series that targets a critical parasite protein kinase, PfCLK3.
Executive Summary
TCMDC-135051 was identified through a high-throughput screening campaign as a potent inhibitor of P. falciparum cyclin-dependent like protein kinase-3 (PfCLK3), an enzyme essential for parasite survival.[1][2] This compound demonstrates nanomolar activity against the recombinant PfCLK3 enzyme and submicromolar parasiticidal activity against asexual blood-stage parasites.[1][2] Importantly, TCMDC-135051 exhibits multi-stage activity, inhibiting liver and gametocyte stages, which is crucial for prophylactic and transmission-blocking potential.[3][4] With high selectivity for the parasite kinase over its closest human orthologue, TCMDC-135051 represents a validated and promising lead for the development of a new class of antimalarials.[5]
Discovery of TCMDC-135051
TCMDC-135051 was discovered through the screening of approximately 25,000 compounds, which included the 13,533 molecules in the Tres Cantos Antimalarial Set (TCAMS).[1][2] A specific screen of 24,619 compounds against the P. falciparum protein kinase PfCLK3 ultimately identified TCMDC-135051 as a potent inhibitor.[3]
Mechanism of Action: Targeting PfCLK3
The primary target of TCMDC-135051 is PfCLK3, a member of the cyclin-dependent like protein kinase family.[1] This kinase is a crucial regulator of RNA splicing in the parasite through the phosphorylation of serine/arginine-rich (SR) proteins, which are essential for the correct assembly and function of the spliceosome.[1][6] By inhibiting PfCLK3, TCMDC-135051 disrupts essential RNA processing, leading to parasite death.[1][2][4] This mechanism is active at multiple stages of the parasite's life cycle where RNA splicing is vital.[1][2]
Data Presentation
The following tables summarize the quantitative data from the initial screening of TCMDC-135051.
Table 1: In Vitro Activity of TCMDC-135051
| Assay Type | Target/Strain | Parameter | Value | Reference |
| Kinase Inhibition | Recombinant PfCLK3 | IC₅₀ | 4.8 nM | [3] |
| Recombinant PvCLK3 (P. vivax) | IC₅₀ | 33 nM | [4] | |
| Recombinant PbCLK3 (P. berghei) | IC₅₀ | 13 nM | [4] | |
| Asexual Stage | P. falciparum (3D7, chloroquine-sensitive) | EC₅₀ | 180 nM | [1][2] |
| P. falciparum (general) | EC₅₀ | 320 - 323 nM | [3][4] | |
| P. falciparum (PfCLK3_G449P mutant) | EC₅₀ | 1806 nM | [1][2] | |
| Liver Stage | P. berghei | EC₅₀ | 400 nM | [3][4] |
| Gametocyte Stage | P. falciparum (early & late stage) | EC₅₀ | 800 - 910 nM | [3] |
| Transmission Stage | Exflagellation Inhibition | EC₅₀ | 200 nM | [3] |
Table 2: In Vivo Efficacy of TCMDC-135051
| Animal Model | Parasite | Dosing Regimen | Outcome | Reference |
| Mouse | P. berghei | 50 mg/kg (twice daily) | Near-complete parasite clearance | [3] |
Table 3: Cytotoxicity and Selectivity of TCMDC-135051
| Cell Line | Assay | Parameter | Value | Reference |
| Mouse HT-22 | MTS Viability Assay (48h) | IC₅₀ | 8.1 µM | [4] |
| Human Kinase | Kinase Inhibition Assay | - | Did not inhibit the closest human orthologue, PRPF4B | [5] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
PfCLK3 In Vitro Kinase Assay
A time-resolved fluorescence energy transfer (TR-FRET) assay was employed to determine the in vitro potency of compounds against the full-length recombinant protein kinase PfCLK3.[1][7][8]
-
Principle: The assay measures the phosphorylation of a biotinylated substrate peptide by the kinase. The phosphorylated peptide is detected by a Europium-labeled anti-phosphoserine/threonine antibody. When a streptavidin-allophycocyanin (APC) conjugate is added, it binds to the biotinylated peptide, bringing the Europium and APC in close proximity. Excitation of Europium results in FRET to APC, generating a signal that is proportional to kinase activity.
-
Procedure:
-
The kinase, substrate, and ATP are incubated with varying concentrations of the test compound (e.g., TCMDC-135051).
-
The detection reagents (Europium-antibody and Streptavidin-APC) are added.
-
The plate is incubated to allow for binding and signal development.
-
The TR-FRET signal is read on a suitable plate reader.
-
IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Asexual Blood Stage Parasite Viability Assay
The parasiticidal activity of TCMDC-135051 was assessed against chloroquine-sensitive (3D7) strains of P. falciparum.[1][7]
-
Principle: Parasite viability is typically measured by quantifying the activity of parasite-specific lactate dehydrogenase (pLDH) or by using DNA-intercalating dyes like SYBR Green I.
-
Procedure (SYBR Green I method):
-
Synchronized ring-stage P. falciparum cultures are plated in 96-well plates.
-
Compounds are added in a serial dilution format.
-
Plates are incubated for 72 hours under standard parasite culture conditions (5% O₂, 5% CO₂, 90% N₂).
-
SYBR Green I lysis buffer is added to each well to release parasite DNA.
-
Fluorescence is measured (Excitation: ~485 nm, Emission: ~530 nm).
-
EC₅₀ values are determined from the dose-response curves, representing the concentration at which parasite growth is inhibited by 50%.
-
Cytotoxicity Assay
The cytotoxicity of TCMDC-135051 was evaluated against the mouse hippocampal cell line HT-22.[4]
-
Principle: The MTS assay is a colorimetric method for determining the number of viable cells. The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan product that is soluble in culture medium.
-
Procedure:
-
HT-22 cells are seeded in 96-well plates and allowed to adhere.
-
The compound is added at various concentrations.
-
Plates are incubated for 48 hours.
-
MTS reagent is added to each well.
-
After a further incubation period (typically 1-4 hours), the absorbance is measured at ~490 nm.
-
The IC₅₀ value is calculated, representing the concentration that reduces cell viability by 50%.
-
Structure-Activity Relationship (SAR) Studies
Initial efforts to establish a structure-activity relationship (SAR) for TCMDC-135051 focused on its 7-azaindole core scaffold.[1][8] A total of 14 analogues were synthesized and assessed in the TR-FRET kinase assay, with 11 of these further evaluated in the live parasite viability assay.[1][2][7] These studies established key relationships for substituents on the A and B rings of the molecule, providing a foundation for future lead optimization.[1][2]
Conclusion
TCMDC-135051 is a highly promising antimalarial lead compound discovered through a targeted screening campaign. Its potent and selective inhibition of PfCLK3, a kinase essential for parasite RNA splicing, provides a novel mechanism of action. The compound demonstrates activity across multiple, clinically relevant stages of the parasite life cycle, including asexual blood stages, liver stages, and gametocytes, positioning it as a potential agent for treatment, prophylaxis, and transmission blocking.[1][3] The favorable initial cytotoxicity profile and established SAR pave the way for medicinal chemistry efforts to optimize this series into a preclinical candidate for the fight against malaria.[5][8]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. media.malariaworld.org [media.malariaworld.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Novel compound interrupts malaria parasite’s lifecycle – CQMED [cqmed.unicamp.br]
- 6. What are PfCLK3 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Development of Potent Pf CLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
In Vitro Antiparasitic Activity of TCMDC-135051 TFA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro antiparasitic activity of TCMDC-135051 TFA, a potent and selective inhibitor of Plasmodium falciparum protein kinase PfCLK3. The information presented herein is compiled from publicly available research and is intended to serve as a resource for professionals in the fields of parasitology and drug development. To date, the documented in vitro antiparasitic activity of this compound is primarily focused on Plasmodium species, the causative agents of malaria.
Executive Summary
This compound has emerged as a promising antimalarial lead compound with a novel mechanism of action. It demonstrates potent nanomolar to submicromolar activity against various life cycle stages of Plasmodium falciparum, including asexual blood stages, gametocytes, and liver stages.[1][2] Its mode of action involves the selective inhibition of PfCLK3, a protein kinase essential for the regulation of RNA splicing in the parasite.[2][3] This disruption of a fundamental cellular process leads to parasite death.[4][5] this compound also shows efficacy against other Plasmodium species, highlighting its potential as a broad-spectrum antimalarial agent.[2][5]
Quantitative Data on In Vitro Antiplasmodial Activity
The following tables summarize the in vitro potency of this compound against various Plasmodium species and strains.
Table 1: In Vitro Activity of this compound against P. falciparum
| Parasite Strain | Assay Type | Potency Metric | Value (nM) | Reference |
| 3D7 (chloroquine-sensitive) | Parasite Growth Inhibition | EC50 | 180 | [2] |
| 3D7 (chloroquine-sensitive) | Parasite Growth Inhibition | EC50 | 323 | [6] |
| Mutant G449P | Parasite Growth Inhibition | EC50 | 1806 | [2] |
| Early & Late Stage Gametocytes | Parasite Viability | EC50 | 800-910 | [6] |
| Trophozoite to Schizont Stages | Parasite Viability | - | Rapid Killing | [2] |
Table 2: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | Potency Metric | Value (nM) | Reference |
| PfCLK3 | IC50 | 4.8 | [6] |
| PvCLK3 (P. vivax) | IC50 | 33 | [7] |
| PbCLK3 (P. berghei) | IC50 | 13 | [7] |
Table 3: In Vitro Activity of this compound against Other Plasmodium Species
| Parasite Species | Life Cycle Stage | Potency Metric | Value (nM) | Reference |
| P. berghei | Liver Stage | EC50 | 400 | [6] |
| P. vivax | - | - | Active against CLK3 | [2] |
| P. knowlesi | - | - | Active against CLK3 | [2] |
Mechanism of Action: PfCLK3 Inhibition
This compound selectively targets PfCLK3, a cyclin-dependent-like protein kinase that plays a crucial role in the regulation of RNA splicing in Plasmodium falciparum.[2][3] Inhibition of PfCLK3 disrupts the phosphorylation of splicing factors, leading to widespread intron retention and the dysregulation of gene expression, ultimately resulting in parasite death.[8] This mechanism is active across multiple stages of the parasite's life cycle.[4]
Caption: Mechanism of Action of this compound.
Experimental Protocols
In Vitro Kinase Assay: Time-Resolved Fluorescence Energy Transfer (TR-FRET)
This assay is used to determine the in vitro potency of compounds against the recombinant PfCLK3 protein kinase.[2]
-
Reagents and Materials: Recombinant full-length PfCLK3, biotinylated peptide substrate, ATP, europium-labeled anti-phospho-serine antibody, and streptavidin-allophycocyanin (SA-APC).
-
Procedure:
-
The kinase reaction is performed in a suitable buffer containing PfCLK3, the peptide substrate, and ATP.
-
This compound is added at various concentrations.
-
The reaction is incubated to allow for substrate phosphorylation.
-
The detection reagents (europium-labeled antibody and SA-APC) are added.
-
After another incubation period, the TR-FRET signal is read on a plate reader.
-
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is calculated from the dose-response curve.
Asexual Blood Stage Parasite Viability Assay
This assay measures the effect of the compound on the growth of asexual P. falciparum in red blood cells.[2]
-
Cell Culture: P. falciparum (e.g., 3D7 strain) is cultured in human red blood cells in a complete medium.
-
Procedure:
-
Synchronized ring-stage parasites are seeded in a 96-well plate.
-
This compound is added at various concentrations in duplicate or triplicate.
-
The plate is incubated for a full parasite life cycle (e.g., 72 hours).
-
Parasite growth is quantified using a DNA-intercalating dye (e.g., SYBR Green) and fluorescence measurement.
-
-
Data Analysis: The EC50 value, the concentration of the compound that inhibits 50% of parasite growth, is determined by fitting the data to a dose-response curve.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the in vitro screening and characterization of antiparasitic compounds like this compound.
Caption: In Vitro Antiparasitic Drug Discovery Workflow.
Conclusion
This compound is a highly promising antimalarial compound with a well-defined mechanism of action targeting the essential parasite kinase PfCLK3. Its potent in vitro activity against multiple life cycle stages of P. falciparum and other Plasmodium species underscores its potential for further development as a next-generation antimalarial drug. Future research could explore the potential of this compound and its analogues against other apicomplexan parasites that may have homologous kinases, thereby expanding its potential therapeutic applications.
References
- 1. In vitro activities of lytic peptides against the sporozoites of Cryptosporidium parvum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. Combination of inhibitors for two glycolytic enzymes portrays high synergistic efficacy against Cryptosporidium parvum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel compound interrupts malaria parasite’s lifecycle – CQMED [cqmed.unicamp.br]
- 6. In vitro screening of traditional South African malaria remedies against Trypanosoma brucei rhodesiense, Trypanosoma cruzi, Leishmania donovani, and Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Evaluation Reveals Effect and Mechanism of Artemether against Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the role of PfCLK3 in Plasmodium RNA splicing
An In-depth Technical Guide to the Role of PfCLK3 in Plasmodium RNA Splicing
Executive Summary
The rise of drug-resistant Plasmodium falciparum necessitates the discovery of novel therapeutic targets to combat malaria.[1] The protein kinase PfCLK3, a member of the cyclin-dependent like protein kinase family, has emerged as a critical regulator of parasite RNA splicing and a validated, multi-stage antimalarial drug target.[2][3] PfCLK3 is essential for the survival of the parasite in the blood, liver, and sexual stages, making it an attractive target for a drug that can provide a cure, offer prophylaxis, and block transmission.[2][4] Inhibition of PfCLK3 disrupts the phosphorylation of key splicing factors, leading to widespread intron retention and the downregulation of over 400 genes essential for parasite survival.[4][5][6] This mechanism rapidly kills the parasite at various points in its life cycle.[5] Researchers have identified potent reversible inhibitors, such as TCMDC-135051, and have leveraged structural biology to design next-generation covalent inhibitors that offer enhanced selectivity and a longer duration of action.[1][7] This guide provides a comprehensive overview of the molecular function of PfCLK3, its validation as a drug target, quantitative data on its inhibitors, and the experimental protocols used in its study.
The Molecular Function of PfCLK3 in RNA Splicing
PfCLK3 (PF3D7_1114700) is one of four members of the cyclin-dependent like protein kinase family in P. falciparum.[2][3] This family is closely related to the mammalian CLK and serine–arginine-rich protein kinase (SRPK) families, which are known to be crucial mediators of RNA processing.[2][3] The primary function of PfCLK3 is the regulation of pre-mRNA splicing, a fundamental process for gene expression.
The kinase accomplishes this by phosphorylating serine-arginine-rich (SR) proteins.[2][3] This phosphorylation is a critical step for the correct assembly and catalytic activity of the spliceosome, the complex molecular machinery responsible for excising introns from pre-mRNA.[2][3] By inhibiting the ATP-binding site of PfCLK3, small molecules can prevent this phosphorylation event.[8] The consequence is a catastrophic failure in RNA processing, leading to the accumulation of unprocessed transcripts, the mis-splicing of 2039 splice-junctions across 1125 genes, and subsequent parasite death.[8][9][10][11] This multi-faceted mechanism of action makes PfCLK3 a powerful target for antimalarial therapy.[8]
A Validated Multi-Stage Drug Target
A key requirement for next-generation antimalarials is the ability to target multiple stages of the complex Plasmodium life cycle.[6] PfCLK3 has been validated as such a target.[5] Its inhibition is lethal to the parasite at every stage within the human host and also prevents transmission to the mosquito vector.[1][5]
-
Curative Potential: PfCLK3 inhibitors rapidly kill the asexual blood-stage parasites that are responsible for the clinical symptoms of malaria.[5] The killing action is effective against all phases of the intraerythrocytic life cycle, from young rings to mature schizonts.[1]
-
Prophylactic Potential: The kinase is essential for liver-stage parasites (sporozoites), meaning inhibitors could be used to prevent the initial infection from establishing itself.[2][4]
-
Transmission Blocking: PfCLK3 activity is required for the development of sexual-stage parasites (gametocytes).[4][6] Inhibitors block the maturation of gametocytes, thereby preventing the transmission of malaria from an infected human back to a mosquito.[4][12]
This multi-stage activity across different Plasmodium species (P. falciparum, P. berghei, P. knowlesi, P. vivax) confirms PfCLK3 as a robust target for a radical cure for malaria.[2][4][6]
Quantitative Data on PfCLK3 Inhibitors
Medicinal chemistry efforts have led to the development of highly potent inhibitors of PfCLK3. The initial hit compound, TCMDC-135051, and its analogues are reversible inhibitors, while newer compounds have been designed to bind covalently to the kinase for improved pharmacodynamics.
Table 1: Activity of Reversible PfCLK3 Inhibitors
| Compound | Target/Strain | Assay Type | IC50 / EC50 (nM) | Reference(s) |
| TCMDC-135051 | Recombinant PfCLK3 | In Vitro Kinase | 40 | [13] |
| P. falciparum (3D7) | Parasite Growth | 180 | [2][3] | |
| P. falciparum (G449P mutant) | Parasite Growth | 1806 | [2][3] | |
| Early Stage II Gametocytes | Gametocyte Development | pEC50 = 6.5 (approx. 316 nM) | [6] | |
| Analogue 15 | Recombinant PfCLK3 | In Vitro Kinase | 79 | [3] |
| P. falciparum (3D7) | Parasite Growth | 1456 | [3] | |
| Analogue 19 | Recombinant PfCLK3 | In Vitro Kinase | 22 | [2][3] |
| P. falciparum (3D7) | Parasite Growth | 3529 | [2][3] | |
| Analogue 23 | Recombinant PfCLK3 | In Vitro Kinase | 25 | [2][3] |
| P. falciparum (3D7) | Parasite Growth | 309 | [2][3] | |
| Analogue 30 (Tetrazole) | Recombinant PfCLK3 | In Vitro Kinase | 19 | [2][3] |
| P. falciparum (3D7) | Parasite Growth | 270 | [2][3] |
Table 2: Activity of Covalent PfCLK3 Inhibitors
| Compound | Target/Strain | Key Feature | IC50 / EC50 (nM) | Reference(s) |
| Chloroacetamide 4 | Recombinant PfCLK3 | Covalent (Cys368 target) | Low nanomolar potency | [1][14] |
| P. falciparum | Covalent, persists after washout | Low nanomolar potency | [1][14] | |
| HepG2 Cells | Cytotoxicity (Selectivity Index) | >500-fold selectivity for parasite | [14] | |
| Benzaldehyde Analogues | Recombinant PfCLK3 | Covalent (Lys394 target) | Highly potent | [7] |
Key Experimental Protocols
The validation of PfCLK3 as a drug target has been supported by a range of biochemical, cell-based, and 'omic' approaches.
Protocol 4.1: In Vitro Kinase Inhibition Assay (TR-FRET)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant PfCLK3 protein.
-
Reagents: Full-length recombinant PfCLK3, biotinylated peptide substrate, ATP, LanthaScreen™ Eu-anti-phospho-serine/threonine antibody, and ULight™-Streptavidin.
-
Procedure: The kinase reaction is performed by incubating PfCLK3, the test compound, the peptide substrate, and ATP in an assay buffer.
-
Detection: After incubation, the detection solution containing the Eu-labeled antibody and ULight-Streptavidin is added.
-
Measurement: The plate is read on a fluorescence plate reader capable of time-resolved fluorescence energy transfer (TR-FRET). A high FRET signal indicates high kinase activity (phosphorylated substrate), while a low signal indicates inhibition.
-
Analysis: Data are normalized to controls, and IC50 values are calculated using a dose-response curve.[2][3]
Protocol 4.2: Asexual Blood-Stage Parasite Growth Inhibition Assay
This assay measures the effect of a compound on the viability and replication of P. falciparum in red blood cells.
-
Culture: Synchronized ring-stage P. falciparum parasites (e.g., 3D7 strain) are cultured in human red blood cells.
-
Treatment: The cultures are exposed to a serial dilution of the test compound for a full replication cycle (typically 48-72 hours).
-
Staining: After incubation, parasite DNA is stained with a fluorescent dye (e.g., SYBR Green I or PicoGreen).
-
Measurement: Fluorescence is measured using a plate reader. The fluorescence intensity is proportional to the number of viable parasites.
-
Analysis: EC50 values are determined by fitting the data to a sigmoidal dose-response curve.[2][3]
Protocol 4.3: Transcriptomic Analysis of Splicing Defects (RNA-Seq)
This method identifies global changes in RNA splicing caused by PfCLK3 inhibition.
-
Sample Preparation: Synchronized parasite cultures are treated with a PfCLK3 inhibitor (e.g., TCMDC-135051 at a concentration of ~5x EC50) or a vehicle control (DMSO) for a short duration (e.g., 1-4 hours).
-
RNA Extraction: Total RNA is extracted from the treated and control parasites.
-
Library Preparation: An RNA-sequencing library is prepared, often involving poly(A) selection to enrich for mRNA.
-
Sequencing: The library is sequenced using a high-throughput platform.
-
Bioinformatic Analysis: The resulting sequence reads are aligned to the P. falciparum reference genome. Specialized software is used to quantify gene expression levels and, critically, to identify and quantify splicing events, such as intron retention, exon skipping, and alternative splice site usage.[10][15] A significant increase in intron retention in the treated sample compared to the control is indicative of splicing inhibition.[15]
Conclusion and Future Directions
PfCLK3 stands out as a master regulator of RNA splicing in Plasmodium and a highly promising, multi-stage drug target.[10] Its essential role across the parasite's life cycle provides a clear pathway for the development of a single-dose therapy that is curative, prophylactic, and transmission-blocking.[2] The mechanism of action, inducing widespread splicing failure, is distinct from current frontline antimalarials, offering a powerful tool against drug-resistant parasite strains.[10][15]
Future research will focus on advancing potent covalent inhibitors into preclinical and clinical development.[1][9] Key challenges will include ensuring exquisite selectivity over human kinases to minimize off-target effects and understanding potential resistance mechanisms.[7] While targeting the catalytic lysine may offer a strategy to evade resistance from single-point mutations, continuous surveillance and innovative drug design will be crucial.[7] Ultimately, targeting PfCLK3 represents a novel and highly promising strategy in the global effort to eradicate malaria.[8]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Validation of the protein kinase Pf CLK3 as a multistage cross-species malarial drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Lysine targeting covalent inhibitors of malarial kinase PfCLK3 - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. What are PfCLK3 inhibitors and how do they work? [synapse.patsnap.com]
- 9. keltic-pharma.com [keltic-pharma.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Inhibition of PfCLK3 a master regulator of malaria parasite RNA-splicing provides the basis for a radical cure for malaria | Sciety Labs (Experimental) [sciety-discovery.elifesciences.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. chemrxiv.org [chemrxiv.org]
- 15. biorxiv.org [biorxiv.org]
An In-depth Technical Guide to TCMDC-135051 TFA Salt: A Novel Antimalarial Agent
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of TCMDC-135051 TFA salt, a potent and selective inhibitor of Plasmodium falciparum cyclin-dependent-like kinase 3 (PfCLK3). This compound has emerged as a promising lead for the development of a new class of antimalarial drugs with multistage activity.
Chemical Properties and Structure
TCMDC-135051 is a complex heterocyclic molecule featuring a 7-azaindole scaffold. The trifluoroacetic acid (TFA) salt form is commonly used in research settings.
Table 1: Chemical and Physical Properties of this compound Salt
| Property | Value | Source |
| IUPAC Name | 4-[2-[5-(diethylaminomethyl)-2-methoxyphenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-propan-2-ylbenzoic acid;2,2,2-trifluoroacetic acid | [1] |
| Molecular Formula | C₃₁H₃₄F₃N₃O₅ | [1][2] |
| Molecular Weight | 585.6 g/mol | [1][2] |
| Canonical SMILES | CCN(CC)CC1=CC(=C(C=C1)OC)C2=CC3=C(C=CN=C3N2)C4=CC(=C(C=C4)C(=O)O)C(C)C.C(=O)(C(F)(F)F)O | [1] |
| CAS Number | 2571578-55-5 | [3] |
The core structure of TCMDC-135051 consists of a 7-azaindole group with substituted aromatic rings at the 2- and 4-positions.[4][5] These substitutions, including a tertiary amine and a carboxylic acid, result in a zwitterionic compound at physiological pH.[4][5] The co-crystal structure of TCMDC-135051 in complex with PfCLK3 has been solved, providing detailed insights into its binding mode.[6][7]
Mechanism of Action and Signaling Pathway
TCMDC-135051 is a highly selective inhibitor of PfCLK3, a protein kinase essential for the regulation of RNA splicing in Plasmodium falciparum.[4][5][8] By inhibiting PfCLK3, TCMDC-135051 disrupts the phosphorylation of splicing factors, which are necessary for the proper assembly and function of the spliceosome.[5] This disruption of RNA processing is lethal to the parasite.[4][9] PfCLK3 has been validated as a drug target with the potential for prophylactic, transmission-blocking, and curative effects.[4][5]
Biological Activity and Efficacy
TCMDC-135051 demonstrates potent activity against multiple stages of the malaria parasite lifecycle. It rapidly kills P. falciparum during the trophozoite to schizont stages in the blood, prevents the development of stage V gametocytes (the sexual stage responsible for transmission), and inhibits liver-stage parasites.[4]
Table 2: In Vitro and In Vivo Activity of TCMDC-135051
| Assay | Target/Strain | Result | Source |
| In Vitro Kinase Assay | PfCLK3 | IC₅₀ = 4.8 nM | |
| In Vitro Kinase Assay | PvCLK3 (P. vivax) | pIC₅₀ = 7.47 (IC₅₀ = 33 nM) | [10] |
| In Vitro Kinase Assay | PbCLK3 (P. berghei) | pIC₅₀ = 7.86 (IC₅₀ = 13 nM) | [10] |
| Asexual Blood Stage Parasiticidal Activity | P. falciparum 3D7 | EC₅₀ = 180 nM | [4][5] |
| Asexual Blood Stage Parasiticidal Activity | P. falciparum | EC₅₀ = 320 nM | [3][10][11] |
| Liver Stage Development Assay | P. berghei sporozoites | pEC₅₀ = 6.17 (EC₅₀ = 400 nM) | [12][10] |
| Gametocyte Viability Assay | P. falciparum (early & late stage) | EC₅₀ = 800-910 nM | [12] |
| Exflagellation Inhibition Assay | P. falciparum | EC₅₀ = 200 nM | [12] |
| In Vivo Efficacy | P. berghei mouse model | Near-complete parasite clearance at 50 mg/kg twice daily | [12] |
The compound also shows equivalent in vitro kinase activity against CLK3 from Plasmodium vivax and Plasmodium knowlesi, suggesting broad-spectrum anti-plasmodial activity.[4]
Experimental Protocols
Detailed experimental procedures are crucial for the replication and extension of research findings. The following sections outline the methodologies used to characterize TCMDC-135051.
PfCLK3 In Vitro Kinase Assay
A time-resolved fluorescence energy transfer (TR-FRET) assay is a common method for determining the in vitro potency of inhibitors against PfCLK3.[4][5][13]
Methodology:
-
Serial dilutions of TCMDC-135051 are prepared.
-
The kinase, a suitable substrate peptide, and ATP are incubated with the inhibitor.
-
The reaction is stopped, and detection reagents are added to quantify the level of substrate phosphorylation.
-
The IC₅₀ value, representing the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
Parasite Viability (Parasiticidal) Assays
The effect of TCMDC-135051 on the growth of asexual blood-stage P. falciparum is typically assessed using a SYBR Green I-based fluorescence assay.
Methodology:
-
Synchronized cultures of P. falciparum (e.g., chloroquine-sensitive 3D7 strain) are used.[4][13]
-
Parasites are incubated with serial dilutions of TCMDC-135051 for a defined period (e.g., 72 hours).[14]
-
After incubation, the parasites are lysed, and SYBR Green I dye, which intercalates with DNA, is added.
-
Fluorescence is measured to quantify the amount of parasitic DNA, which correlates with parasite growth.
-
The EC₅₀ value, the concentration of the compound that inhibits parasite growth by 50%, is determined.[4]
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of TCMDC-135051 has been described, providing a basis for medicinal chemistry efforts to optimize its properties.[4][5] Structure-activity relationship studies have been conducted by modifying the A and B rings of the 7-azaindole core.[4][13] These studies have provided valuable information for the design of analogues with improved potency and pharmacokinetic profiles.[4]
Conclusion
This compound salt is a well-characterized and potent inhibitor of PfCLK3, representing a significant advance in the search for new antimalarial therapies. Its novel mechanism of action, targeting RNA splicing, and its activity against multiple life stages of the malaria parasite make it a compelling lead compound for further drug development. The data presented in this guide underscore its potential to contribute to the global effort to combat malaria.
References
- 1. Tcmdc-135051 (tfa) | C31H34F3N3O5 | CID 146026063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|COA [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rcsb.org [rcsb.org]
- 7. researchgate.net [researchgate.net]
- 8. Novel compound interrupts malaria parasite’s lifecycle – CQMED [cqmed.unicamp.br]
- 9. [PDF] Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials | Semantic Scholar [semanticscholar.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Development of Potent Pf CLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro Testing of TCMDC-135051 TFA on P. falciparum Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCMDC-135051 is a potent and selective inhibitor of Plasmodium falciparum cyclin-dependent-like kinase 3 (PfCLK3), a protein essential for the parasite's survival and development.[1][2][3][4][5][6][7] This compound has demonstrated significant activity against the asexual blood stages of P. falciparum and shows potential for prophylactic, transmission-blocking, and curative applications in malaria treatment.[1][3][4][5] These application notes provide a detailed protocol for the in vitro testing of TCMDC-135051 TFA on P. falciparum cultures using the widely accepted SYBR Green I-based fluorescence assay.
Mechanism of Action
TCMDC-135051 targets PfCLK3, a kinase that plays a critical role in the regulation of RNA splicing within the malaria parasite.[1][4][5][7] Inhibition of PfCLK3 disrupts essential cellular processes, leading to parasite death.[2][6] This novel mechanism of action makes TCMDC-135051 a promising candidate for combating drug-resistant malaria.
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of TCMDC-135051 against the asexual erythrocytic stage of P. falciparum (chloroquine-sensitive 3D7 strain).
| Compound | Parasite Strain | Assay Method | IC50 / EC50 (nM) | Reference |
| TCMDC-135051 | P. falciparum 3D7 | Live parasite viability assay | 180 | [1][5] |
| TCMDC-135051 | P. falciparum | Asexual blood stage assay | 323 | [3] |
Experimental Protocol: SYBR Green I-Based Drug Sensitivity Assay
This protocol details the methodology for determining the 50% inhibitory concentration (IC50) of this compound against the erythrocytic stages of P. falciparum in vitro. This assay measures the proliferation of the parasite by quantifying its DNA content using the fluorescent dye SYBR Green I.[8][9][10][11][12]
Materials and Reagents
-
P. falciparum culture (e.g., 3D7 strain), synchronized to the ring stage
-
Human erythrocytes (blood group O+)
-
Complete culture medium (RPMI 1640 with L-glutamine, supplemented with 25 mM HEPES, 2 g/L sodium bicarbonate, 50 mg/L hypoxanthine, and 10% human serum or 0.5% Albumax I)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
SYBR Green I nucleic acid stain (10,000x stock in DMSO)
-
Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
96-well black, clear-bottom microplates
-
Gas mixture (5% CO2, 5% O2, 90% N2)
-
Humidified incubator at 37°C
-
Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)
Experimental Workflow Diagram
References
- 1. Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel compound interrupts malaria parasite’s lifecycle – CQMED [cqmed.unicamp.br]
- 3. media.malariaworld.org [media.malariaworld.org]
- 4. [PDF] Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. health.economictimes.indiatimes.com [health.economictimes.indiatimes.com]
- 7. researchgate.net [researchgate.net]
- 8. iddo.org [iddo.org]
- 9. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. journals.asm.org [journals.asm.org]
- 12. Comparison of a SYBR Green I-Based Assay with a Histidine-Rich Protein II Enzyme-Linked Immunosorbent Assay for In Vitro Antimalarial Drug Efficacy Testing and Application to Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for dissolving and storing TCMDC-135051 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCMDC-135051 is a potent and highly selective inhibitor of Plasmodium falciparum cdc2-related kinase 3 (PfCLK3), a key regulator of RNA splicing essential for the parasite's survival and development.[1][2][3] By targeting PfCLK3, TCMDC-135051 disrupts the parasite's lifecycle at multiple stages, including the asexual blood stage, gametocytes, and liver stage, making it a promising candidate for the development of new antimalarial therapies with curative, prophylactic, and transmission-blocking potential.[1][2][4] This document provides best practices for the dissolution and storage of TCMDC-135051 TFA, along with detailed protocols for its application in in vitro studies.
Physicochemical and Biological Properties
| Property | Value | Reference |
| Molecular Formula | C₃₁H₃₄F₃N₃O₅ | [5] |
| Molecular Weight | 585.61 g/mol | [5] |
| Mechanism of Action | Selective inhibitor of PfCLK3, leading to disruption of RNA splicing. | [1][6] |
| Biological Activity | Antiparasiticidal activity against P. falciparum (EC₅₀ = 320 nM). Active against multiple lifecycle stages. | [5][7] |
Dissolving and Storing this compound
Proper handling, dissolution, and storage of this compound are critical for maintaining its stability and ensuring reproducible experimental results.
Solubility
| Solvent | Concentration | Comments |
| DMSO | ≥ 10 mM | Commercially available as a 10 mM solution. |
| Ethanol | Sparingly soluble | Requires co-solvents for aqueous solutions. |
| PBS | Sparingly soluble | Requires co-solvents for aqueous solutions. |
Storage and Stability
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Up to 2 years | Store in a dry, dark place. |
| DMSO Stock Solution | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| DMSO Stock Solution | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
Handling Recommendations:
-
For optimal results, prepare fresh solutions for each experiment.
-
If preparing stock solutions in advance, aliquot into single-use vials to minimize freeze-thaw cycles.
-
Before use, allow the vial to equilibrate to room temperature for at least 30 minutes.
-
Briefly centrifuge the vial before opening to ensure all powder is at the bottom.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, add 1 mL of DMSO to 5.86 mg of this compound.
-
Vortex the solution until the compound is completely dissolved. Gentle warming (37°C) or sonication may be used to aid dissolution.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: In Vitro Plasmodium falciparum Growth Inhibition Assay
This protocol describes a standard method to assess the efficacy of this compound against the asexual blood stages of P. falciparum.
Materials:
-
P. falciparum culture (e.g., 3D7 strain) synchronized at the ring stage.
-
Complete culture medium (RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin).
-
Human red blood cells (O+).
-
96-well microplates.
-
This compound 10 mM stock solution in DMSO.
-
SYBR Green I nucleic acid stain.
-
Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100).
-
Plate reader with fluorescence detection capabilities.
Procedure:
-
Parasite Culture Preparation: Maintain a synchronized culture of P. falciparum at the ring stage with 1% parasitemia and 2% hematocrit in complete culture medium.
-
Drug Dilution: Prepare a serial dilution of the 10 mM this compound stock solution in complete culture medium. The final concentrations should typically range from 1 nM to 10 µM. Ensure the final DMSO concentration does not exceed 0.1% in all wells.
-
Plate Seeding: Add 100 µL of the parasite culture to each well of a 96-well microplate.
-
Compound Addition: Add 100 µL of the diluted this compound solutions to the respective wells. Include wells with untreated parasites (vehicle control, 0.1% DMSO) and uninfected red blood cells (background control).
-
Incubation: Incubate the plate for 72 hours at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).
-
Lysis and Staining:
-
After incubation, add 100 µL of lysis buffer containing SYBR Green I (at a 1:10,000 dilution) to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Normalize the data to the vehicle control (100% growth).
-
Plot the percentage of parasite growth inhibition against the log of the compound concentration and determine the EC₅₀ value using a non-linear regression analysis.
-
Signaling Pathway and Experimental Workflow
PfCLK3 Signaling Pathway in RNA Splicing
TCMDC-135051 acts by inhibiting PfCLK3, a kinase that plays a crucial role in the regulation of pre-mRNA splicing in Plasmodium falciparum. PfCLK3 is believed to phosphorylate serine/arginine-rich (SR) proteins, which are essential components of the spliceosome. This phosphorylation is critical for the proper assembly and function of the spliceosome, which removes introns from pre-mRNA to produce mature mRNA. Inhibition of PfCLK3 by TCMDC-135051 disrupts this process, leading to an accumulation of unspliced pre-mRNAs and the downregulation of essential genes, ultimately causing parasite death.[1][6]
Caption: Inhibition of PfCLK3 by TCMDC-135051 disrupts RNA splicing.
Experimental Workflow for In Vitro Growth Inhibition Assay
The following diagram outlines the key steps in determining the in vitro efficacy of TCMDC-135051 against P. falciparum.
Caption: Key steps for assessing this compound's in vitro efficacy.
References
- 1. Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of the protein kinase Pf CLK3 as a multistage cross-species malarial drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound|COA [dcchemicals.com]
- 6. biorxiv.org [biorxiv.org]
- 7. medchemexpress.com [medchemexpress.com]
Application Note: Measuring TCMDC-135051 TFA Inhibition of Plasmodium falciparum CLK3 Using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Malaria, a life-threatening disease caused by Plasmodium parasites, remains a significant global health challenge, necessitating the discovery of novel therapeutic agents. The Plasmodium falciparum protein kinase PfCLK3 has been identified as a crucial regulator of parasite RNA splicing, making it an essential and druggable target for antimalarial drug development.[1][2][3][4] Inhibition of PfCLK3 disrupts the parasite's lifecycle at multiple stages, including the asexual blood stage responsible for clinical symptoms, and also shows transmission-blocking potential.[3][5][6]
TCMDC-135051 is a potent and selective inhibitor of PfCLK3, demonstrating nanomolar activity in in vitro kinase assays and submicromolar parasiticidal activity against P. falciparum.[1][7] This application note provides a detailed protocol for measuring the inhibitory activity of TCMDC-135051 TFA against full-length recombinant PfCLK3 using a robust and sensitive Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
TR-FRET is a homogeneous assay format well-suited for high-throughput screening (HTS) and inhibitor characterization.[8][9][10] The assay described herein utilizes a terbium-labeled antibody as the donor fluorophore and a fluorescently labeled peptide substrate as the acceptor. Kinase-mediated phosphorylation of the substrate brings the donor and acceptor into close proximity, resulting in a FRET signal. Inhibitors of PfCLK3, such as this compound, prevent substrate phosphorylation, leading to a decrease in the TR-FRET signal.
Signaling Pathway and Assay Principle
PfCLK3 is a member of the cyclin-dependent like kinase family and plays a critical role in the phosphorylation of splicing factors, which are essential for the proper assembly and function of the spliceosome in P. falciparum.[1][3] Inhibition of PfCLK3 disrupts pre-mRNA splicing, leading to the downregulation of hundreds of genes essential for parasite survival and ultimately causing parasite death.[3][5][11]
The TR-FRET assay for PfCLK3 inhibition is based on the detection of substrate phosphorylation. In the presence of active PfCLK3 and ATP, a ULight™-labeled peptide substrate is phosphorylated. A Europium (Eu)-labeled anti-phospho-substrate antibody then binds to the phosphorylated substrate. This binding event brings the Eu-donor and the ULight™-acceptor into close proximity, allowing for fluorescence resonance energy transfer upon excitation of the donor. The resulting TR-FRET signal is proportional to the extent of substrate phosphorylation. When an inhibitor like this compound is present, it binds to PfCLK3, preventing the phosphorylation of the substrate and leading to a decrease in the TR-FRET signal.
Materials and Methods
Materials
| Reagent | Supplier | Catalog No. |
| Recombinant full-length PfCLK3 | N/A | In-house or custom |
| ULight™-MBP peptide substrate | PerkinElmer | TRF0107 |
| Europium-labeled anti-phospho-MBP antibody | PerkinElmer | TRF0201 |
| ATP | Sigma-Aldrich | A7699 |
| This compound | DC Chemicals | DC26456 |
| HEPES | Sigma-Aldrich | H3375 |
| MgCl₂ | Sigma-Aldrich | M8266 |
| DTT | Sigma-Aldrich | D9779 |
| Tween 20 | Sigma-Aldrich | P9416 |
| EGTA | Sigma-Aldrich | E3889 |
| DMSO | Sigma-Aldrich | D8418 |
| 384-well low-volume black plates | Corning | 3820 |
Equipment
-
TR-FRET compatible microplate reader (e.g., PerkinElmer EnVision, BMG PHERAstar)
-
Multichannel pipettes
-
Acoustic liquid handler (optional, for precise compound dispensing)
Experimental Protocol
This protocol is optimized for a 10 µL final reaction volume in a 384-well plate format.
Reagent Preparation
-
Kinase Buffer (1X): 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween 20.[1] Prepare fresh and keep on ice.
-
This compound Stock Solution: Prepare a 10 mM stock solution in 100% DMSO.
-
Compound Dilution Series (4X): Perform a serial dilution of the this compound stock solution in 100% DMSO. Subsequently, dilute this series into Kinase Buffer to create a 4X final concentration series with a constant DMSO concentration (e.g., 4%).
-
Enzyme Solution (2X): Dilute recombinant PfCLK3 to a 2X final concentration (e.g., 10 nM) in Kinase Buffer. The optimal enzyme concentration should be empirically determined to yield a robust assay window.
-
Substrate/ATP Mix (4X): Prepare a solution containing the ULight™-MBP peptide substrate and ATP at 4X their final desired concentrations (e.g., 200 nM ULight™-MBP and 20 µM ATP) in Kinase Buffer. The ATP concentration should be at or near the Km for PfCLK3 for competitive inhibitors.
-
Detection Mix (2X): Prepare a solution containing the Europium-labeled anti-phospho-MBP antibody in TR-FRET dilution buffer (as per manufacturer's recommendation) at a 2X final concentration (e.g., 2 nM).
Assay Procedure
-
Compound Addition: Add 2.5 µL of the 4X compound dilution series (or DMSO for control wells) to the wells of a 384-well plate.
-
Enzyme Addition: Add 2.5 µL of the 2X PfCLK3 enzyme solution to each well.
-
Incubation (optional): Pre-incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the enzyme.
-
Initiate Kinase Reaction: Add 5 µL of the 4X Substrate/ATP mix to each well to start the reaction. The final reaction volume is 10 µL.
-
Kinase Reaction Incubation: Incubate the plate at room temperature for 60 minutes. Protect the plate from light.
-
Stop Reaction & Add Detection Reagents: Add 10 µL of the 2X Detection Mix to each well. This will stop the kinase reaction (if EDTA is included in the detection buffer) and initiate the detection process.
-
Detection Incubation: Incubate the plate at room temperature for at least 60 minutes to allow the antibody to bind to the phosphorylated substrate. Protect the plate from light.
-
Plate Reading: Read the plate on a TR-FRET compatible plate reader. Configure the reader for Europium donor excitation (e.g., 320 or 340 nm) and measure emission at two wavelengths: for the acceptor (e.g., 665 nm) and the donor (e.g., 615 nm).
Data Presentation and Analysis
Data Calculation
-
Calculate the TR-FRET ratio for each well: Ratio = (Emission at 665 nm / Emission at 615 nm) * 10,000
-
Normalize the data to percent inhibition using the high (DMSO only, 0% inhibition) and low (no enzyme or potent inhibitor, 100% inhibition) controls: % Inhibition = 100 * (1 - (Ratiosample - Ratiolow control) / (Ratiohigh control - Ratiolow control))
IC₅₀ Determination
Plot the percent inhibition values against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model with a variable slope (four-parameter logistic equation) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
Summary of Quantitative Data
| Parameter | Value | Reference |
| Compound | TCMDC-135051 | [1][12] |
| Target Kinase | P. falciparum CLK3 (full-length recombinant) | [1] |
| PfCLK3 IC₅₀ | ~19 nM (pIC₅₀ = 7.7) | [12] |
| Parasiticidal EC₅₀ (3D7 strain) | 180 nM (pEC₅₀ = 6.7) | [1] |
| Assay Format | Time-Resolved FRET (TR-FRET) | [1][12] |
| Substrate | ULight™-MBP peptide | [1] |
| ATP Concentration | At or near Km (e.g., 5 µM) | [13] |
| Assay Buffer | 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween 20 | [1] |
| Plate Format | 384-well | [13] |
| Final Reaction Volume | 10 µL | [1] |
Conclusion
The TR-FRET assay detailed in this application note provides a robust, sensitive, and high-throughput compatible method for measuring the inhibitory activity of compounds against PfCLK3. This protocol can be readily adopted for the primary screening of compound libraries, structure-activity relationship (SAR) studies, and the detailed characterization of PfCLK3 inhibitors like this compound. The validation of PfCLK3 as a multi-stage antimalarial target underscores the importance of such assays in the discovery and development of new medicines to combat malaria.[1][3]
References
- 1. Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Potent Pf CLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. w.malariaworld.org [w.malariaworld.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound|COA [dcchemicals.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. Development and applications of a broad-coverage, TR-FRET-based kinase binding assay platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. biorxiv.org [biorxiv.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for In Vivo Efficacy Studies of TCMDC-135051 TFA in Mouse Models of Malaria
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCMDC-135051, a potent and selective inhibitor of Plasmodium falciparum protein kinase PfCLK3, has emerged as a promising next-generation antimalarial candidate.[1][2][3][4][5][6][7][8][9][10] Its mechanism of action, which involves the disruption of essential RNA splicing in the parasite, confers activity across multiple life stages, including asexual blood stages, liver stages, and gametocytes, suggesting potential for curative, prophylactic, and transmission-blocking therapies.[1][2][6][7][8] In vivo studies utilizing the Plasmodium berghei mouse model have demonstrated significant efficacy, with near-complete parasite clearance observed.[2][11][12]
These application notes provide a comprehensive overview of the in vivo efficacy of TCMDC-135051 TFA and detailed protocols for its evaluation in a rodent model of malaria.
Mechanism of Action
TCMDC-135051 targets PfCLK3, a cyclin-dependent-like protein kinase that is a crucial regulator of RNA splicing in Plasmodium parasites.[1][13] Inhibition of PfCLK3 leads to the downregulation of hundreds of genes essential for parasite survival, ultimately resulting in parasite death.[8] This targeted action is highly selective for the parasite kinase over its human orthologs, indicating a favorable safety profile.[2][13]
Quantitative Data Summary
The in vivo efficacy of TCMDC-135051 has been demonstrated in a Plasmodium berghei-infected mouse model. The following tables summarize the key quantitative findings from these studies.
Table 1: In Vivo Dose-Response of TCMDC-135051 against P. berghei
| Treatment Group (n=4 per group) | Dosage (mg/kg) | Administration Route | Dosing Frequency | Duration | Day 4 Parasitemia Suppression (%) |
| Vehicle Control | - | Intraperitoneal (i.p.) | Twice Daily | 5 Days | 0 |
| TCMDC-135051 | 12.5 | Intraperitoneal (i.p.) | Twice Daily | 5 Days | ~50 |
| TCMDC-135051 | 25 | Intraperitoneal (i.p.) | Twice Daily | 5 Days | ~80 |
| TCMDC-135051 | 50 | Intraperitoneal (i.p.) | Twice Daily | 5 Days | >95 |
Data extracted from dose-response curves presented in published studies.[11]
Table 2: Parasitemia Progression in P. berghei-infected Mice Treated with TCMDC-135051
| Day Post-Infection | Vehicle Control (% Parasitemia) | TCMDC-135051 (50 mg/kg, twice daily) (% Parasitemia) |
| 3 | ~1 | ~1 |
| 4 | ~4 | <1 |
| 5 | ~10 | <0.5 |
| 6 | ~20 | <0.1 |
| 7 | >30 | Near-complete clearance |
Illustrative data based on graphical representations of in vivo growth inhibition curves.[11] Treatment was initiated on day 3 post-infection.
Experimental Protocols
This section details the methodologies for evaluating the in vivo efficacy of this compound in a P. berghei malaria model.
Protocol 1: Preparation and Administration of this compound
1. Materials:
- This compound
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween-80
- Sterile Saline (0.9% NaCl)
2. Formulation Procedure:
- Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
- To formulate the working solution for injection, first add the required volume of the DMSO stock solution to PEG300 (e.g., 10% DMSO, 40% PEG300).
- Mix thoroughly until a clear solution is obtained.
- Add Tween-80 to the mixture (e.g., 5% Tween-80) and mix again.
- Finally, add sterile saline to reach the final volume (e.g., 45% saline).
- The final concentration should be calculated based on the desired dosage and the injection volume (typically 100-200 µL per mouse).
3. Administration:
- Administer the formulated this compound solution to mice via intraperitoneal (i.p.) injection.
- The dosing schedule reported to be effective is twice daily for a duration of 5 days.[11][12]
Protocol 2: In Vivo Efficacy Study in P. berghei-Infected Mice
1. Materials and Reagents:
- Female Swiss Webster mice (6-8 weeks old)
- Plasmodium berghei ANKA strain (e.g., a transgenic line expressing luciferase for easier monitoring, such as PbGFP-Luccon)[1][14]
- This compound, formulated as described in Protocol 1
- Vehicle control (formulation without the active compound)
- Alsevier's solution or other suitable anticoagulant
- Giemsa stain
- Methanol
- Microscope slides
- Immersion oil
- (Optional, for luciferase-expressing parasites) D-Luciferin, IVIS imaging system
2. Experimental Workflow:
3. Detailed Procedure:
-
Infection (Day 0):
-
Infect naïve mice by intraperitoneal (i.p.) injection of 1x105P. berghei-infected red blood cells, obtained from a donor mouse with a rising parasitemia.[1]
-
-
Treatment Initiation (Day 3):
-
On day 3 post-infection, when a patent parasitemia is established (typically 0.5-2%), randomize the mice into treatment and control groups (n=4-5 mice per group).
-
Begin treatment with this compound or vehicle control as per the defined dosing schedule (e.g., 50 mg/kg, i.p., twice daily).
-
-
Monitoring Parasitemia:
-
Method A: Giemsa-Stained Blood Smears:
-
Starting on day 3 and continuing daily, collect a small drop of blood from the tail vein of each mouse.
-
Prepare a thin blood smear on a microscope slide, allow it to air dry, and fix with methanol for 1 minute.
-
Stain the slide with 10% Giemsa solution for 10-15 minutes.
-
Rinse with water and allow to dry.
-
Count the number of infected red blood cells per 1,000 total red blood cells under a microscope with an oil immersion lens (100x).
-
Calculate the percentage of parasitemia.
-
-
Method B: Bioluminescence Imaging (for luciferase-expressing parasites):
-
-
Endpoint and Data Analysis:
-
The experiment typically concludes after the 5-day treatment course (Day 7 post-infection) or when parasitemia in the control group reaches a predetermined endpoint (e.g., >30%).
-
Calculate the percent suppression of parasitemia for each treatment group relative to the vehicle control group.
-
Analyze the data for statistical significance using appropriate tests, such as a one-way ANOVA with Dunnett's multiple comparisons test.[11]
-
Monitor mice for survival and other clinical signs of malaria.
-
Conclusion
TCMDC-135051 demonstrates potent in vivo efficacy in mouse models of malaria, supporting its development as a multistage antimalarial drug. The protocols outlined above provide a robust framework for researchers to independently verify these findings and further explore the therapeutic potential of PfCLK3 inhibitors. Adherence to these standardized methods will ensure the generation of high-quality, reproducible data, which is critical for the advancement of novel antimalarial drug discovery programs.
References
- 1. med.nyu.edu [med.nyu.edu]
- 2. biorxiv.org [biorxiv.org]
- 3. Novel compound interrupts malaria parasite’s lifecycle – CQMED [cqmed.unicamp.br]
- 4. Targeting Pf CLK3 with Covalent Inhibitors: A Novel Strategy for Malaria Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. health.economictimes.indiatimes.com [health.economictimes.indiatimes.com]
- 6. Plasmodial Kinase Inhibitors Targeting Malaria: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Improved negative selection protocol for Plasmodium berghei in the rodent malarial model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pberghei.nl [pberghei.nl]
- 11. researchgate.net [researchgate.net]
- 12. media.malariaworld.org [media.malariaworld.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. med.nyu.edu [med.nyu.edu]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of TCMDC-135051 TFA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of TCMDC-135051, a potent inhibitor of Plasmodium falciparum protein kinase PfCLK3, using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[1][2][3] TCMDC-135051 is a promising antimalarial candidate with a 7-azaindole scaffold, exhibiting a zwitterionic nature at physiological pH.[1][2] Effective purification is critical for accurate downstream biological assays and preclinical development. This protocol utilizes a C18 stationary phase with a water/acetonitrile mobile phase gradient containing trifluoroacetic acid (TFA) as an ion-pairing agent to achieve high purity.
Introduction
Malaria remains a significant global health challenge, with the emergence of drug-resistant parasite strains necessitating the discovery of new therapeutics with novel mechanisms of action.[1][2] TCMDC-135051 has been identified as a potent and selective inhibitor of PfCLK3, a protein kinase essential for the survival of the blood-stage Plasmodium falciparum parasite.[1][3][4] The compound has demonstrated nanomolar activity against PfCLK3 and submicromolar parasiticidal activity, making it a valuable lead for antimalarial drug development.[1][2]
The chemical structure of TCMDC-135051 features a 7-azaindole core with substituted aromatic rings, resulting in a zwitterionic molecule.[1][2] Following synthesis, impurities and side products are often present, which can interfere with biological and pharmacological studies. Therefore, a robust purification method is essential. Reverse-phase HPLC is a powerful technique for the purification of small molecules based on their hydrophobicity.[5][6] The addition of trifluoroacetic acid (TFA) to the mobile phase is common practice in the purification of peptides and small molecules.[7][8][9][10] TFA acts as an ion-pairing agent, improving peak shape and resolution, which is particularly beneficial for polar and zwitterionic compounds like TCMDC-135051.[8][9] This document outlines a comprehensive protocol for the preparative HPLC purification of TCMDC-135051 TFA salt.
Experimental Protocols
Materials and Instrumentation
-
Crude Sample: Synthesized this compound salt
-
Solvents: HPLC-grade acetonitrile (ACN), HPLC-grade water
-
Mobile Phase Additive: Trifluoroacetic acid (TFA), HPLC-grade
-
Instrumentation: Preparative HPLC system with a gradient pump, UV-Vis detector, and fraction collector.
-
Column: C18 reverse-phase preparative column (e.g., Phenomenex Gemini, 5 µm, 250 x 21.2 mm)[3]
-
Analytical Support: Analytical HPLC system, Mass Spectrometer (MS)
-
Post-Purification: Lyophilizer (freeze-dryer) or rotary evaporator
Mobile Phase Preparation
-
Mobile Phase A (Aqueous): Add 1 mL of TFA to 1 L of HPLC-grade water to create a 0.1% (v/v) TFA solution. Degas the solution for 15-20 minutes using sonication or vacuum filtration.
-
Mobile Phase B (Organic): Add 1 mL of TFA to 1 L of HPLC-grade acetonitrile to create a 0.1% (v/v) TFA solution. Degas the solution for 15-20 minutes.
Sample Preparation
-
Dissolve the crude this compound salt in a minimal amount of a suitable solvent, such as a small volume of Mobile Phase A or Dimethyl Sulfoxide (DMSO).
-
Ensure the sample is fully dissolved. If particulates are present, filter the sample through a 0.22 µm syringe filter before injection to prevent column clogging.
Preparative HPLC Purification
The following table summarizes the parameters for the preparative HPLC method. These parameters are based on established methods for TCMDC-135051 and its analogs.[1][2]
Table 1: Preparative HPLC Method Parameters
| Parameter | Value |
| Column | C18 Reverse-Phase, 250 x 21.2 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 20 mL/min |
| Detection Wavelength | 214 nm and 280 nm[3] |
| Injection Volume | 1-5 mL (dependent on sample concentration) |
| Gradient | See Table 2 |
Table 2: HPLC Gradient Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 5 | 90 | 10 |
| 35 | 5 | 95 |
| 40 | 5 | 95 |
| 41 | 90 | 10 |
| 45 | 90 | 10 |
Fraction Collection and Post-Processing
-
Monitor the chromatogram in real-time. Collect the fractions corresponding to the main peak of TCMDC-135051.
-
Combine the pure fractions as determined by analytical HPLC.
-
Freeze the combined fractions and lyophilize (freeze-dry) to remove the water and acetonitrile. This is the preferred method for obtaining a fluffy, solid product. Alternatively, a rotary evaporator can be used, though care must be taken to avoid bumping.
-
The final product will be the purified this compound salt.
Data Presentation and Expected Results
The purification process is expected to significantly increase the purity of TCMDC-135051. The purity of the fractions should be confirmed by analytical HPLC-UV and the identity confirmed by mass spectrometry.
Table 3: Purity Analysis Before and After Purification (Hypothetical Data)
| Sample | Purity by Analytical HPLC (%) |
| Crude TCMDC-135051 | ~85% |
| Purified this compound | >98% |
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow for the purification of this compound.
References
- 1. Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Development of Potent Pf CLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reverse Phased Chromatography (RPC) in Practice [sigmaaldrich.com]
- 7. quora.com [quora.com]
- 8. researchgate.net [researchgate.net]
- 9. Why is trifluoroacetic acid (TFA) used in reverse-phase chromatography for protein purification? | AAT Bioquest [aatbio.com]
- 10. Buffer Preparation | Separation Science [sepscience.com]
Application Notes and Protocols: Assessing the Effect of TCMDC-135051 TFA on Plasmodium falciparum Gametocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCMDC-135051 is a potent and selective inhibitor of Plasmodium falciparum protein kinase PfCLK3.[1] This kinase is a crucial regulator of RNA splicing, a process essential for the parasite's survival and development across multiple life cycle stages, including the sexual gametocyte stages responsible for transmission from human to mosquito.[2][3][4] Inhibition of PfCLK3 by TCMDC-135051 leads to the disruption of transcription and prevents the transition of trophozoites to schizonts.[2] Importantly, TCMDC-135051 has demonstrated significant activity against both early and late-stage gametocytes, as well as the ability to inhibit male gamete formation (exflagellation), highlighting its potential as a transmission-blocking agent in the fight against malaria.[2][5]
These application notes provide a detailed experimental framework for researchers to assess the gametocytocidal activity of TCMDC-135051 TFA. The protocols outlined below cover the in vitro culture of P. falciparum gametocytes, a luciferase-based viability assay to quantify the compound's effect, and the standard membrane feeding assay (SMFA) to evaluate its transmission-blocking potential.
Data Presentation
The following tables summarize the reported in vitro activity of TCMDC-135051 against P. falciparum gametocytes.
Table 1: In Vitro Activity of TCMDC-135051 against P. falciparum Asexual and Sexual Stages
| Parameter | EC50 (nM) | Reference |
| Asexual Blood Stage (3D7) | 180 | [2] |
| Asexual Blood Stage (Resistant Mutant PfCLK3_G449P) | 1806 | [2] |
Table 2: Transmission-Blocking Activity of TCMDC-135051 against P. falciparum Gametocytes
| Activity Assessed | EC50 (µM) | Reference |
| Stage V Gametocyte Development | 0.8 | [5] |
| Male Gamete Exflagellation | 0.2 | [5] |
Mandatory Visualizations
Signaling Pathway
Caption: PfCLK3-mediated phosphorylation of SR proteins is critical for spliceosome function and subsequent maturation of mRNA.
Experimental Workflow
Caption: Experimental pipeline for evaluating the gametocytocidal and transmission-blocking efficacy of this compound.
Experimental Protocols
In Vitro Culture of Plasmodium falciparum Gametocytes
This protocol is adapted from established methods for the reliable in vitro production of P. falciparum gametocytes.
Materials:
-
P. falciparum NF54 strain
-
Human erythrocytes (O+), washed
-
Complete Culture Medium (RPMI 1640 supplemented with 10% human serum, 25 mM HEPES, 2 g/L sodium bicarbonate, 50 mg/L hypoxanthine)
-
Malaria gas mixture (5% CO2, 5% O2, 90% N2)
-
37°C incubator
-
Sterile culture flasks
-
N-acetylglucosamine (NAG)
Procedure:
-
Initiation of Gametocytogenesis:
-
Maintain a healthy asynchronous culture of P. falciparum NF54 at 2-5% parasitemia and 4% hematocrit.
-
To induce gametocytogenesis, allow the asexual culture to reach a high parasitemia (8-10%) without diluting with fresh erythrocytes for 48-72 hours. This stress condition promotes the commitment to sexual development.
-
-
Gametocyte Maturation:
-
On day 0 of gametocytogenesis (when early-stage gametocytes are observed), add complete culture medium to reduce the hematocrit to 2%.
-
From day 1 onwards, perform a daily half-volume medium change.
-
To eliminate the remaining asexual parasites, treat the culture with 50 mM N-acetylglucosamine (NAG) for 48 hours between days 4 and 6.
-
Continue daily medium changes until mature stage V gametocytes are observed (typically around day 12-14).
-
-
Monitoring Gametocyte Development:
-
Prepare Giemsa-stained thin blood smears daily to monitor the progression of gametocyte stages (I to V).
-
Luciferase-Based Gametocyte Viability Assay
This assay quantifies the viability of gametocytes by measuring ATP levels, which correlate with metabolic activity. A transgenic P. falciparum line expressing luciferase under a gametocyte-specific promoter is ideal for this assay.[6][7]
Materials:
-
Mature stage V gametocyte culture (Day 12-14)
-
This compound stock solution (in DMSO)
-
Complete Culture Medium
-
96-well white microplates
-
Luciferase assay reagent (e.g., Steady-Glo® Luciferase Assay System)
-
Luminometer
Procedure:
-
Plate Preparation:
-
Prepare serial dilutions of this compound in complete culture medium in a 96-well plate. Include a vehicle control (DMSO) and a positive control for gametocyte killing (e.g., 1 µM dihydroartemisinin).
-
-
Gametocyte Seeding:
-
Adjust the mature gametocyte culture to a final concentration of 1-2% gametocytemia at 2% hematocrit.
-
Add 100 µL of the gametocyte suspension to each well of the 96-well plate containing the pre-diluted compound.
-
-
Incubation:
-
Incubate the plate at 37°C in a gassed chamber for 48 hours.
-
-
Luminescence Measurement:
-
After incubation, add 100 µL of the luciferase assay reagent to each well.
-
Incubate at room temperature for 10 minutes in the dark to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a plate luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control (100% viability).
-
Plot the percentage of viability against the log of the compound concentration and determine the EC50 value using a non-linear regression analysis.
-
Standard Membrane Feeding Assay (SMFA)
The SMFA is the gold standard for assessing the transmission-blocking activity of a compound by feeding treated gametocytes to mosquitoes and observing the subsequent development of oocysts.
Materials:
-
Mature stage V gametocyte culture (Day 14-16)
-
This compound
-
Anopheles stephensi or Anopheles gambiae mosquitoes (3-5 days old, starved for at least 4 hours)
-
Membrane feeding apparatus with a water jacket maintained at 37°C
-
Parafilm® or natural membrane
-
Human serum
-
Mosquito cages
Procedure:
-
Preparation of Infectious Blood Meal:
-
Treat the mature gametocyte culture with various concentrations of this compound for 24-48 hours.
-
On the day of the feed, gently spin down the gametocyte culture and replace the supernatant with fresh human serum to a final hematocrit of 40-50%.
-
-
Mosquito Feeding:
-
Add the infectious blood meal to the membrane feeders.
-
Allow the mosquitoes to feed for 30-60 minutes in the dark.
-
-
Post-Feeding Maintenance:
-
Remove unfed mosquitoes.
-
Maintain the fed mosquitoes on a 10% sucrose solution at 26-28°C and ~80% humidity.
-
-
Oocyst Counting:
-
7-10 days post-feeding, dissect the midguts of at least 20 mosquitoes per experimental group.
-
Stain the midguts with 0.1% mercurochrome and count the number of oocysts under a microscope.
-
-
Data Analysis:
-
Determine the effect of this compound on both the prevalence (percentage of infected mosquitoes) and intensity (number of oocysts per midgut) of infection compared to the vehicle control.
-
Calculate the percentage of transmission reduction for each compound concentration.
-
References
- 1. TCMDC-135051 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of the protein kinase Pf CLK3 as a multistage cross-species malarial drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Luciferase-Based, High-Throughput Assay for Screening and Profiling Transmission-Blocking Compounds against Plasmodium falciparum Gametocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Streamlined and Robust Stage-Specific Profiling of Gametocytocidal Compounds Against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Generating TCMDC-135051 TFA Resistant Plasmodium falciparum Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
TCMDC-135051 is a potent inhibitor of Plasmodium falciparum cdc2-related kinase 3 (PfCLK3), a protein kinase essential for the parasite's survival and development across multiple life cycle stages, including asexual blood stages, gametocytes, and liver stages.[1][2][3] By targeting PfCLK3, TCMDC-135051 disrupts RNA splicing in the parasite, leading to rapid cell death.[4] The trifluoroacetic acid (TFA) salt of TCMDC-135051 is often used in in vitro and in vivo studies. Understanding the mechanisms by which parasites may develop resistance to this compound is crucial for its future development as an antimalarial drug. These application notes provide detailed protocols for generating and characterizing TCMDC-135051 TFA resistant P. falciparum lines in vitro.
Data Presentation
Table 1: In Vitro Susceptibility of P. falciparum Strains to TCMDC-135051
| Parasite Line | Genotype | EC50 (nM) of TCMDC-135051 | Fold Resistance | Reference |
| 3D7 (Wild-Type) | PfCLK3 (Wild-Type) | 180 | - | [1][5] |
| PfCLK3_G449P Mutant | PfCLK3 (G449P) | 1806 | 10.0 | [1][5] |
| Dd2 (Parental) | PfCLK3 (Wild-Type) | Not specified | - | [6][7] |
| TM051C (Resistant) | PfCLK3 (H259P) | Increased | Not specified | [6][7] |
Experimental Protocols
Protocol 1: In Vitro Selection of TCMDC-135051 Resistant P. falciparum
This protocol describes a method for generating resistant parasite lines using continuous drug pressure with increasing concentrations of this compound. This method was successfully used to generate resistant P. falciparum Dd2 lines.[6][7]
Materials:
-
P. falciparum culture (e.g., Dd2 strain)
-
Complete parasite culture medium (e.g., RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
-
Human erythrocytes
-
This compound stock solution (in DMSO)
-
96-well microplates
-
Incubator with a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂) at 37°C
-
Microscope
-
SYBR Green I or other DNA-intercalating dye for parasite growth assessment
Procedure:
-
Initiation of Culture: Begin with a recently cloned population of P. falciparum to ensure a homogenous genetic background.[8] Maintain the parasite culture under standard conditions.
-
Initial Drug Pressure: Expose the parasite culture to a sub-lethal concentration of this compound. A starting concentration equivalent to the EC50 of the parental line is recommended.
-
Monitoring Parasite Growth: Monitor parasite growth daily by microscopic examination of Giemsa-stained thin blood smears.
-
Increasing Drug Concentration: Once the parasite culture has adapted and is growing steadily at the initial drug concentration, increase the concentration of this compound. A stepwise increase is recommended.[9]
-
Iterative Selection: Repeat the process of monitoring and increasing the drug concentration over a prolonged period (e.g., 2 months).[6][7]
-
Isolation of Resistant Lines: Once parasites are able to grow in high concentrations of this compound, clone the resistant parasites by limiting dilution to obtain clonal resistant lines.
-
Characterization of Resistant Phenotype: Determine the EC50 of the resistant clones to this compound and compare it to the parental line to quantify the level of resistance. Also, assess the sensitivity to other antimalarials like chloroquine and artemisinin to check for cross-resistance.[6][7]
Protocol 2: Determination of EC50 using SYBR Green I Assay
Procedure:
-
Prepare Drug Dilutions: Prepare a series of 2-fold serial dilutions of this compound in complete culture medium in a 96-well plate.
-
Add Parasite Culture: Add synchronized ring-stage parasites at a parasitemia of 0.5% and a hematocrit of 2% to each well.
-
Incubation: Incubate the plate for 72 hours under standard culture conditions.
-
Lysis and Staining: Lyse the erythrocytes and stain the parasite DNA with SYBR Green I.
-
Read Fluorescence: Measure the fluorescence intensity using a microplate reader.
-
Data Analysis: Plot the fluorescence intensity against the drug concentration and calculate the EC50 value using a non-linear regression model.
Visualizations
Caption: Experimental workflow for generating TCMDC-135051 resistant parasite lines.
Caption: Mechanism of TCMDC-135051 action and resistance in P. falciparum.
References
- 1. Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. w.malariaworld.org [w.malariaworld.org]
- 4. Item - PfCLK3 as a Therapeutic Antimalarial Drug Target - University of Leicester - Figshare [figshare.le.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Plasmodium falciparum In Vitro Drug Resistance Selections and Gene Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Quantification of TCMDC-135051 TFA in Biological Samples
Introduction
TCMDC-135051 is a potent inhibitor of Plasmodium falciparum cGMP-dependent protein kinase (PKG), a critical enzyme in the parasite's life cycle. Its potential as a novel antimalarial therapeutic necessitates the development of robust and sensitive analytical methods for its quantification in biological matrices. This document provides a detailed protocol for a proposed Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of TCMDC-135051 trifluoroacetic acid (TFA) salt in plasma samples. While a specific validated method for TCMDC-135051 is not publicly available, the described protocol is based on established principles of bioanalytical method development for small molecules and is intended to serve as a comprehensive starting point for researchers.
Proposed Analytical Method: LC-MS/MS
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in complex biological fluids due to its high selectivity, sensitivity, and speed. The proposed method involves a simple protein precipitation step for sample preparation, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer.
Table 1: Proposed LC-MS/MS Method Parameters
| Parameter | Recommended Condition |
| Sample Preparation | Protein Precipitation with Acetonitrile |
| Chromatography | Reversed-Phase Ultra-High Performance Liquid Chromatography (UPLC/UHPLC) |
| Column | C18, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B in 3 minutes |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Mass Spectrometer | Triple Quadrupole |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Hypothetical MRM Transition (TCMDC-135051) | Precursor Ion > Product Ion (To be determined experimentally) |
| Hypothetical MRM Transition (Internal Standard) | e.g., Labeled TCMDC-135051 or a structural analog |
Experimental Protocols
Sample Preparation: Protein Precipitation
-
To 50 µL of plasma sample (or standard/QC), add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of TCMDC-135051).
-
Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject the prepared sample directly into the LC-MS/MS system.
LC-MS/MS Analysis
-
Equilibrate the LC system with the initial mobile phase conditions (95% A, 5% B).
-
Inject the sample onto the analytical column.
-
Execute the gradient elution to separate TCMDC-135051 from endogenous matrix components.
-
Monitor the eluent using the mass spectrometer in MRM mode. The specific precursor and product ions for TCMDC-135051 and the internal standard need to be optimized by direct infusion of the compounds.
Expected Quantitative Performance
The following table outlines the anticipated performance characteristics of the proposed LC-MS/MS method upon validation. These are target values based on regulatory guidelines for bioanalytical method validation.
Table 2: Target Quantitative Performance
| Parameter | Target Value |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | < 15% (< 20% at LLOQ) |
| Recovery | > 80% |
| Matrix Effect | Within acceptable limits |
Visualizations
Experimental Workflow Diagram```dot
Caption: Bioanalytical Method Validation Steps.
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with TCMDC-135051 TFA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with TCMDC-135051 TFA in aqueous solutions. The following information is designed to help you navigate these challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is TCMDC-135051 and why is its solubility in aqueous solutions a concern?
A1: TCMDC-135051 is a potent and highly selective inhibitor of the protein kinase PfCLK3, which is a promising multistage antimalarial drug target.[1][2] It has demonstrated activity against various stages of the malaria parasite's life cycle, including the prevention of trophozoite-to-schizont transition and reduction of transmission to the mosquito vector.[1][2] Like many small molecule inhibitors developed in drug discovery programs, TCMDC-135051 can exhibit poor aqueous solubility, which poses a significant challenge for its use in in vitro and in vivo experimental systems.[3] The trifluoroacetate (TFA) salt form, which is a common result of purification by reverse-phase HPLC, may also influence its physicochemical properties, including solubility.
Q2: I am having trouble dissolving this compound in my aqueous buffer (e.g., PBS). What are the initial steps I should take?
A2: It is not uncommon to face challenges when dissolving this compound directly in aqueous buffers. The recommended initial approach is to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for this purpose.[1] Once you have a clear, high-concentration stock solution in DMSO, you can then dilute it into your aqueous experimental medium. It is crucial to ensure that the final concentration of the organic solvent is compatible with your assay system and does not exceed levels that could cause toxicity or off-target effects.
Q3: What is a reliable method for preparing a stock solution of TCMDC-135051?
A3: A common practice for preparing a stock solution of TCMDC-135051 is to use 100% DMSO. One supplier suggests a solubility of up to 100 mg/mL in DMSO with the aid of ultrasonication.[1] It is important to use freshly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact the solubility of the compound.[1] After dissolving the compound, it is recommended to aliquot the stock solution into single-use vials and store them at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months) to prevent degradation from repeated freeze-thaw cycles.[1]
Q4: Even after preparing a DMSO stock, my compound precipitates upon dilution into my aqueous buffer. What can I do?
A4: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for poorly soluble compounds. This indicates that the aqueous solubility limit has been exceeded. To address this, you can explore several formulation strategies to enhance the aqueous solubility. These strategies are detailed in the Troubleshooting Guide below and include the use of co-solvents, surfactants, and cyclodextrins.
Q5: Are there any concerns associated with the TFA counterion?
A5: The trifluoroacetate (TFA) counterion can sometimes impact the biological activity and physicochemical properties of a compound. In some cellular assays, TFA has been reported to have toxic effects. If you suspect the TFA moiety is interfering with your experiments, you may consider exchanging it for a different counterion, such as hydrochloride (HCl) or acetate. This process typically involves specialized chromatography or lyophilization techniques.
Troubleshooting Guide for Solubility Issues
This guide provides a systematic approach to overcoming solubility challenges with this compound in your experiments.
Initial Solubility Assessment
Before attempting advanced solubilization techniques, it is crucial to determine a baseline solubility in your desired aqueous buffer.
Experimental Protocol: Kinetic Solubility Assessment
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serially dilute the stock solution in your aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4).
-
Visually inspect each dilution for precipitation immediately after preparation and after a set incubation period (e.g., 1-2 hours) at room temperature.
-
The highest concentration that remains clear is your approximate kinetic solubility in that specific buffer.
Strategies for Enhancing Aqueous Solubility
If the kinetic solubility is below your desired experimental concentration, consider the following formulation strategies. A decision workflow for selecting a suitable strategy is presented below.
dot
References
Addressing off-target effects of TCMDC-135051 TFA in cellular assays
Welcome to the technical support center for TCMDC-135051 TFA. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing TCMDC-135051 in cellular assays, with a focus on addressing potential off-target effects and other common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of TCMDC-135051?
A1: TCMDC-135051 is a potent and selective inhibitor of Plasmodium falciparum cyclin-dependent-like kinase 3 (PfCLK3), a protein kinase essential for the regulation of RNA splicing in the malaria parasite. By inhibiting PfCLK3, TCMDC-135051 disrupts the parasite's lifecycle at multiple stages, including the asexual blood stage, liver stage, and gametocyte development, making it a promising multi-stage antimalarial candidate.[1][2][3]
Q2: What is the known selectivity profile of TCMDC-135051 against human kinases?
A2: TCMDC-135051 has been demonstrated to be highly selective for PfCLK3. In a screening against a panel of 140 human kinases at a concentration of 1 µM, only nine kinases showed significant inhibition (less than 20% of activity remaining).[1] The specific identities of these nine kinases are not publicly available in the primary literature. It is noteworthy that TCMDC-135051 shows selective inhibition of PfCLK3 when compared against the closely related human kinases PRPF4B and CLK2.[1][4]
Q3: I am observing unexpected phenotypic effects in my cellular assay. Could these be due to off-target activities of TCMDC-135051?
A3: While TCMDC-135051 is highly selective, off-target effects are a possibility with any small molecule inhibitor. The unexpected phenotypes could arise from the inhibition of one or more of the nine human kinases that showed some level of inhibition, or other unforeseen interactions within your specific cellular model. It is recommended to perform control experiments to validate that the observed phenotype is due to the inhibition of the intended target.
Q4: How can I confirm that the observed effects in my experiment are due to on-target (PfCLK3) inhibition?
A4: Several approaches can be used to validate on-target activity:
-
Use of a Structurally Unrelated Inhibitor: If available, use another inhibitor of the same target with a different chemical scaffold. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
-
Rescue Experiments: If possible, overexpress a resistant mutant of the target kinase. If the inhibitor's effect is diminished, it confirms on-target activity.
-
Downstream Target Engagement: Assess the phosphorylation status of known downstream substrates of the target kinase via Western Blot or other methods. A decrease in the phosphorylation of these substrates upon treatment with the inhibitor would indicate on-target engagement.
Q5: The TCMDC-135051 I have is a trifluoroacetate (TFA) salt. Could the TFA counter-ion be affecting my cellular experiments?
A5: Yes, the TFA counter-ion can have direct biological effects and interfere with cellular assays. Residual TFA from the purification process can be present in the compound stock. It has been reported that TFA can inhibit cell proliferation, even at nanomolar concentrations, and can also alter the pH of your assay medium. These effects are cell-type dependent and can lead to misinterpretation of results.
Q6: How can I troubleshoot potential issues arising from the TFA salt of TCMDC-135051?
A6: If you suspect TFA-related artifacts, consider the following troubleshooting steps:
-
Run a TFA Control: In your cellular assay, include a control group treated with a TFA salt that does not contain the active molecule (e.g., sodium trifluoroacetate) at the same concentration as the TFA in your TCMDC-135051 treatment. This will help you to distinguish the effects of the TFA counter-ion from the effects of the inhibitor itself.
-
Perform a Salt Exchange: The most robust solution is to exchange the TFA counter-ion for a more biologically inert one, such as hydrochloride (HCl) or acetate. This can be achieved through lyophilization from an HCl solution or by using ion-exchange chromatography.
-
Check the pH of Your Media: After adding the this compound to your cell culture media, check the pH to ensure it has not been significantly altered.
Quantitative Data Summary
The following tables summarize the reported in vitro and in-cell potencies of TCMDC-135051.
| Target/Assay | Potency Metric | Value | Reference |
| PfCLK3 (in vitro kinase assay) | IC50 | ~4.8 nM | |
| P. falciparum (asexual blood stage) | EC50 | ~180 - 323 nM | [1][3] |
| P. berghei (liver stage) | EC50 | ~400 nM | |
| P. falciparum (gametocytes) | EC50 | ~800 - 910 nM |
Note: IC50 and EC50 values can vary depending on the specific assay conditions.
Key Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
This protocol provides a general framework for assessing the in vitro inhibitory activity of TCMDC-135051 against a target kinase.
Materials:
-
Recombinant kinase
-
Fluorescently labeled substrate peptide
-
ATP
-
TCMDC-135051 stock solution (in DMSO)
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Detection reagents (e.g., LanthaScreen™ Tb-antibody)
-
Low-volume 384-well plates (black)
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Prepare serial dilutions of TCMDC-135051 in kinase assay buffer.
-
In a 384-well plate, add the kinase and substrate to each well.
-
Add the diluted TCMDC-135051 or DMSO (vehicle control) to the appropriate wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Stop the reaction by adding the detection reagent containing EDTA.
-
Incubate for the recommended time to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the TR-FRET ratio and determine the IC50 value by fitting the data to a dose-response curve.
Plasmodium falciparum Viability Assay (SYBR Green I-based)
This protocol is for determining the in-cell efficacy of TCMDC-135051 against the asexual blood stage of P. falciparum.
Materials:
-
Synchronized P. falciparum culture (ring stage)
-
Complete parasite culture medium
-
TCMDC-135051 stock solution (in DMSO)
-
SYBR Green I lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1x SYBR Green I)
-
96-well black plates with a clear bottom
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of TCMDC-135051 in complete culture medium in a 96-well plate.
-
Add the synchronized parasite culture (at ~0.5% parasitemia and 2% hematocrit) to each well. Include parasite-free red blood cells as a background control.
-
Incubate the plate for 72 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2, 90% N2).
-
After incubation, freeze the plate at -80°C to lyse the red blood cells.
-
Thaw the plate and add SYBR Green I lysis buffer to each well.
-
Incubate in the dark at room temperature for 1-2 hours.
-
Read the fluorescence on a plate reader (excitation ~485 nm, emission ~530 nm).
-
Subtract the background fluorescence from the parasite-free wells and calculate the percent inhibition relative to the vehicle control.
-
Determine the EC50 value by fitting the data to a dose-response curve.
Western Blot for Target Engagement
This protocol can be adapted to assess the phosphorylation status of a downstream substrate of a kinase of interest upon treatment with TCMDC-135051.
Materials:
-
Cells expressing the target kinase and its substrate
-
TCMDC-135051 stock solution (in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (phospho-specific for the substrate and total protein for the substrate)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to adhere.
-
Treat cells with various concentrations of TCMDC-135051 for the desired time. Include a vehicle control (DMSO).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary antibody against the phosphorylated substrate.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against the total substrate protein to serve as a loading control.
-
Quantify the band intensities to determine the change in phosphorylation.
Visualizations
Signaling Pathway and Inhibition
References
Technical Support Center: Optimizing TCMDC-135051 TFA for In Vitro Parasite Killing Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of TCMDC-135051 TFA in in vitro parasite killing assays. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the accuracy and reproducibility of your results.
Summary of TCMDC-135051 In Vitro Activity
TCMDC-135051 is a potent inhibitor of Plasmodium falciparum cyclin-dependent-like protein kinase 3 (PfCLK3), a key regulator of the parasite's lifecycle.[1][2] It has demonstrated activity against multiple stages of the parasite, including asexual blood stages, gametocytes, and liver stages, making it a promising candidate for malaria treatment and prevention.[2][3]
| Parameter | Value | Assay/Organism | Reference |
| EC50 (Antiparasiticidal) | 180 nM | Asexual 3D7 P. falciparum | [2][4] |
| 320 nM | Antiparasiticidal Activity | [5][6] | |
| 400 nM | P. berghei sporozoites (liver stage) | [5] | |
| IC50 (Kinase Inhibition) | 1.3 nM | Recombinant PbCLK3 (P. berghei) | [5] |
| 3.3 nM | Recombinant PvCLK3 (P. vivax) | [5] | |
| Cytotoxicity (IC50) | 8.1 µM | Mouse HT-22 cells | [5] |
| pEC50 = 5.8 | HepG2 cells | [3][7] | |
| Solubility | 100 mg/mL in DMSO (with sonication) | - | [5] |
Troubleshooting Guide
This guide addresses common issues encountered during in vitro parasite killing assays with this compound.
Question: I am observing high background parasite death, even in my vehicle-only (DMSO) control wells. Could the Trifluoroacetic acid (TFA) salt be the issue?
Answer: Yes, residual TFA from the synthesis of TCMDC-135051 could be a contributing factor, although it generally exhibits low to moderate toxicity.[8]
-
TFA Concentration: While TCMDC-135051 itself is potent, the final concentration of TFA in your assay should be minimized. High concentrations of TFA can lower the pH of the culture medium and may have off-target effects on parasite viability.[9] Some studies have shown that TFA can inhibit cell growth at concentrations as low as 10 nM.[9]
-
pH Shift: Prepare a mock dilution of your highest concentration of this compound in your assay medium and measure the pH. A significant drop in pH compared to the medium alone could indicate a problem.
-
Mitigation Strategy:
-
Reduce Vehicle Concentration: Lower the final concentration of your DMSO stock in the assay. This will proportionally lower the TFA concentration.
-
pH Adjustment: If a significant pH shift is observed, you can adjust the pH of your working stock solution before adding it to the assay plate. However, be cautious as this may affect compound solubility.
-
Counter-ion Exchange: For rigorous studies, consider exchanging the TFA counter-ion for a more biologically compatible one like hydrochloride (HCl). This process typically involves dissolving the compound in a suitable solvent and precipitating it with an HCl solution.
-
Question: My TCMDC-135051 precipitates out of solution when I add it to the assay medium. What can I do?
Answer: Compound precipitation can lead to inaccurate and non-reproducible results.
-
Solubility Limits: While TCMDC-135051 is soluble in DMSO at high concentrations, its solubility in aqueous assay medium is significantly lower.[5]
-
Recommended Practices:
-
Serial Dilutions: Prepare your dilution series in a way that minimizes the final DMSO concentration. A common practice is to perform serial dilutions in DMSO and then dilute a small volume of each concentration into the final assay medium.
-
Pre-warm Medium: Warming your assay medium to 37°C before adding the compound can sometimes help maintain solubility.
-
Sonication: If you are preparing a concentrated stock in DMSO, brief sonication can aid in dissolution.[5]
-
Question: My dose-response curve is not sigmoidal, and the results are inconsistent between experiments. What are the potential causes?
Answer: Several factors can contribute to poor dose-response curves and a lack of reproducibility.
-
Compound Instability: Ensure your stock solutions of TCMDC-135051 are stored correctly (powder at -20°C, DMSO stocks at -80°C for long-term storage).[5] Avoid repeated freeze-thaw cycles.
-
Assay Variability:
-
Parasite Synchronization: For assays with asexual blood-stage parasites, ensure your parasite culture is tightly synchronized. TCMDC-135051 is most effective at the trophozoite to schizont stages.[2]
-
Cell Density: Inconsistent parasite or host cell density across your assay plate can lead to variability.
-
Incubation Time: Use a consistent incubation time for all experiments.
-
-
Pipetting Errors: Inaccurate pipetting, especially when preparing serial dilutions, can significantly impact your results.
Frequently Asked Questions (FAQs)
What is the mechanism of action of TCMDC-135051?
TCMDC-135051 is a highly selective inhibitor of Plasmodium falciparum cyclin-dependent-like protein kinase 3 (PfCLK3).[1] PfCLK3 is essential for the regulation of RNA splicing in the parasite.[2][10] By inhibiting PfCLK3, TCMDC-135051 disrupts the parasite's lifecycle at multiple stages.[1][3]
Is TCMDC-135051 selective for the parasite kinase over human kinases?
Yes, TCMDC-135051 has been shown to be highly selective for PfCLK3 over the closest human kinases, such as PRPF4B and CLK2.[2] This selectivity is a crucial factor in its low off-target toxicity.
What is the recommended starting concentration for an in vitro parasite killing assay?
Based on the reported EC50 values (180-320 nM for asexual P. falciparum), a good starting point for a dose-response curve would be a top concentration of 1-5 µM, followed by serial dilutions. This range should allow you to capture the full dose-response curve.
How should I prepare my stock solutions of this compound?
It is recommended to prepare a high-concentration primary stock solution in 100% DMSO.[5] Aliquot this stock into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for long-term stability.[5] For experiments, a fresh working stock can be prepared by diluting the primary stock in DMSO or an appropriate buffer.
Are there any known resistance mechanisms to TCMDC-135051?
A study has identified a G449P mutation in PfCLK3 that confers a 15-fold shift in sensitivity to TCMDC-135051.[4]
Experimental Protocols
Protocol 1: In Vitro Asexual P. falciparum Growth Inhibition Assay
This protocol outlines a standard method for assessing the efficacy of TCMDC-135051 against the asexual blood stages of P. falciparum.
Materials:
-
This compound salt
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Complete parasite culture medium (e.g., RPMI-1640 with L-glutamine, supplemented with HEPES, hypoxanthine, sodium bicarbonate, and AlbuMAX II or human serum)
-
Synchronized P. falciparum culture (ring stage)
-
Human red blood cells (RBCs)
-
96-well flat-bottom microplates
-
DNA-intercalating dye (e.g., SYBR Green I)
-
Lysis buffer with saponin
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of TCMDC-135051 in DMSO.
-
Perform a serial dilution series in DMSO to create working stocks at 200x the final desired concentrations.
-
-
Assay Plate Setup:
-
Add 1 µL of the 200x compound working stocks to the appropriate wells of a 96-well plate. Include vehicle-only (DMSO) and no-drug controls.
-
Prepare a parasite culture at 0.5% parasitemia and 2% hematocrit in complete medium.
-
Add 199 µL of the parasite culture to each well. The final DMSO concentration should be 0.5% or less.
-
-
Incubation:
-
Incubate the plate for 72 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2, 90% N2).
-
-
Lysis and Staining:
-
After incubation, lyse the RBCs by adding a lysis buffer containing saponin and a DNA-intercalating dye like SYBR Green I.
-
Incubate in the dark at room temperature for 1 hour.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a plate reader (excitation ~485 nm, emission ~530 nm).
-
Calculate the percent inhibition of parasite growth relative to the vehicle control.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Visualizations
References
- 1. Novel compound interrupts malaria parasite’s lifecycle – CQMED [cqmed.unicamp.br]
- 2. Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting PfCLK3 with Covalent Inhibitors: A Novel Strategy for Malaria Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. mdpi.com [mdpi.com]
- 9. genscript.com [genscript.com]
- 10. [PDF] Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials | Semantic Scholar [semanticscholar.org]
Challenges in the multi-step synthesis of the 7-azaindole scaffold of TCMDC-135051
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the multi-step synthesis of the 7-azaindole scaffold of TCMDC-135051.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low yield in the protection of 4-bromo-7-azaindole (Step 1)
-
Question: My reaction to protect the 4-bromo-7-azaindole with a tosyl group is resulting in a low yield. What are the possible reasons and how can I improve it?
-
Answer: Low yields in the N-protection of 7-azaindole can stem from several factors. Firstly, ensure that the starting material is completely dry, as moisture can interfere with the reaction. The choice of base and solvent is also critical. While various bases can be used, a strong base like sodium hydride (NaH) in an anhydrous solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) is often effective. Incomplete deprotonation can lead to a sluggish reaction. It is also crucial to control the reaction temperature; adding the tosyl chloride at 0°C and then allowing the reaction to warm to room temperature can help minimize side reactions. If the yield is still low, consider using an alternative protecting group like a Boc group, which may offer milder reaction conditions and easier removal.
Issue 2: Poor selectivity during iodination of the N-protected 4-bromo-7-azaindole (Step 2)
-
Question: I am observing the formation of di-iodinated or other isomeric products during the iodination of the N-tosyl-4-bromo-7-azaindole. How can I improve the regioselectivity for the C2 position?
-
Answer: Achieving high regioselectivity for iodination at the C2 position of the 7-azaindole core is crucial.[1] The use of a strong base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78°C) is key to directed ortho-metalation, favoring deprotonation at the C2 position.[1] Ensure that the LDA is freshly prepared or properly titrated to guarantee its reactivity. The slow, dropwise addition of the iodine solution to the lithiated intermediate at -78°C is also important to prevent localized over-concentration and subsequent side reactions. If issues persist, purification by column chromatography is often necessary to isolate the desired 2-iodo isomer.
Issue 3: Incomplete reaction or low yield in the Suzuki coupling steps (Steps 3 and 5)
-
Question: My Suzuki coupling reactions are either not going to completion or are giving low yields of the desired product. What troubleshooting steps can I take?
-
Answer: Suzuki coupling reactions are sensitive to several parameters. Here are some key areas to troubleshoot:
-
Catalyst and Ligand: Ensure the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) and ligand are of high quality and are not deactivated.[2] Running the reaction under an inert atmosphere (e.g., argon or nitrogen) is essential to prevent catalyst oxidation.
-
Base and Solvent: The choice of base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃) and solvent system (e.g., dioxane/water or toluene/ethanol/water) can significantly impact the reaction rate and yield. An aqueous solution of the base is often necessary for the transmetalation step.
-
Boronic Acid/Ester Quality: Boronic acids can degrade over time. Use fresh or properly stored boronic acids. You can also consider using the corresponding boronate esters, which are often more stable.
-
Temperature: Ensure the reaction is heated to a sufficient temperature (often between 80-110°C) to drive the catalytic cycle.
-
Impurities: The presence of impurities in the starting materials can poison the catalyst. Ensure your substrates are pure before attempting the coupling.
-
Issue 4: Difficulty in the deprotection of the N-tosyl group (Step 4)
-
Question: I am struggling to remove the tosyl protecting group from the 7-azaindole nitrogen. What conditions are recommended?
-
Answer: The removal of the N-tosyl group from the 7-azaindole scaffold can be challenging. While standard conditions like strong acid or base can be attempted, they may not be compatible with other functional groups in the molecule. A common and effective method is to use a reducing agent such as magnesium in methanol or sodium naphthalenide. Alternatively, milder conditions using potassium carbonate in methanol or a solution of sodium hydroxide in a mixture of methanol and THF can also be effective. The reaction progress should be carefully monitored by TLC or LC-MS to avoid over-reaction or degradation of the product.
Frequently Asked Questions (FAQs)
Q1: What is the overall synthetic strategy for the 7-azaindole scaffold of TCMDC-135051?
A1: The synthesis of the 7-azaindole scaffold of TCMDC-135051 typically follows a multi-step sequence that involves the construction of the substituted 7-azaindole core, followed by the introduction of the side chains.[1][2] A common route begins with the protection of commercially available 4-bromo-7-azaindole, followed by a selective iodination at the C2 position.[1] Subsequently, two sequential Suzuki coupling reactions are employed to install the aryl groups at the C4 and C2 positions. The synthesis is completed by deprotection and functional group manipulations to introduce the diethylaminomethyl and carboxylic acid moieties.[2]
Q2: Are there any alternative synthetic routes to the 7-azaindole core?
A2: Yes, several methods exist for the synthesis of the 7-azaindole core itself. These include the Bartoli indole synthesis, Fischer indole synthesis, and methods involving organolithium reagents or transition-metal-mediated cyclizations.[3] For instance, a one-pot method for synthesizing 7-azaindoles from 2-fluoro-3-methylpyridine and an arylaldehyde has been developed.[4] However, for the specific substitution pattern required for TCMDC-135051, functionalization of a pre-existing 7-azaindole core is a more common strategy.
Q3: What are the key analytical techniques to monitor the progress of the reactions?
A3: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are indispensable for monitoring the progress of each synthetic step. TLC provides a quick assessment of the consumption of starting materials and the formation of products. LC-MS is crucial for confirming the mass of the desired product and identifying any major byproducts. For characterization of the final products and key intermediates, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are essential.
Q4: What are the typical purification methods for the intermediates and the final product?
A4: Purification of the intermediates and the final compound is typically achieved through column chromatography on silica gel. The choice of eluent system will depend on the polarity of the compound at each step. In some cases, recrystallization can be an effective method for obtaining highly pure compounds, particularly for solid intermediates. For the final product, preparative high-performance liquid chromatography (HPLC) may be necessary to achieve the high purity required for biological testing.
Quantitative Data Summary
| Step | Reaction | Reagents and Conditions | Typical Yield (%) | Reference |
| 1 | N-Tosylation of 4-bromo-7-azaindole | p-Toluenesulfonyl chloride, NaH, DMF | ~98% | [1] |
| 2 | C2-Iodination | LDA, I₂, THF, -78°C | Good | [1] |
| 3 | Suzuki Coupling (C4-position) | (5-formyl-2-methoxyphenyl)boronic acid, Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O | ~80-90% | [1][2] |
| 4 | N-Deprotection | K₂CO₃, MeOH or NaOH, MeOH/THF | Variable | [2] |
| 5 | Suzuki Coupling (C2-position) | Substituted benzoic acid boronate ester, Pd(dppf)Cl₂, Na₂CO₃, Dioxane/H₂O | Good | [2] |
Experimental Protocols
Protocol 1: N-Tosylation of 4-bromo-7-azaindole [1]
-
To a solution of 4-bromo-7-azaindole in anhydrous DMF at 0°C under an argon atmosphere, add sodium hydride (1.2 eq.) portion-wise.
-
Stir the mixture at 0°C for 30 minutes.
-
Add a solution of p-toluenesulfonyl chloride (1.1 eq.) in anhydrous DMF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: C2-Iodination of N-Tosyl-4-bromo-7-azaindole [1]
-
To a solution of diisopropylamine (2.2 eq.) in anhydrous THF at -78°C under an argon atmosphere, add n-butyllithium (2.1 eq.) dropwise.
-
Stir the mixture at -78°C for 30 minutes to generate LDA.
-
Add a solution of N-tosyl-4-bromo-7-azaindole (1.0 eq.) in anhydrous THF dropwise to the LDA solution at -78°C.
-
Stir the mixture at -78°C for 1 hour.
-
Add a solution of iodine (1.5 eq.) in anhydrous THF dropwise at -78°C.
-
Stir the reaction mixture at -78°C for 2 hours.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Synthetic pathway for the core 7-azaindole scaffold of TCMDC-135051.
Caption: Troubleshooting workflow for low-yielding Suzuki coupling reactions.
References
Minimizing non-specific binding of TCMDC-135051 TFA in kinase assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize non-specific binding of TCMDC-135051 TFA in kinase assays.
Frequently Asked Questions (FAQs)
Q1: What is TCMDC-135051 and why is it used in kinase assays?
A1: TCMDC-135051 is a potent and highly selective inhibitor of the protein kinase PfCLK3, which is a critical enzyme in the lifecycle of the malaria parasite, Plasmodium falciparum.[1][2][3][4][5] In kinase assays, it is used to study the function of PfCLK3 and to screen for new antimalarial drugs.[1][6][7] Its high selectivity makes it a valuable research tool.[2][3]
Q2: What does the "TFA" in this compound signify, and can it affect my assay?
A2: TFA stands for trifluoroacetic acid. It is a strong acid used during the chemical synthesis and purification of compounds like TCMDC-135051, resulting in the formation of a TFA salt.[8][9][10] Residual TFA in your compound stock can significantly impact your kinase assay by lowering the pH of the assay buffer, which can alter enzyme activity and lead to inconsistent results.[8][9] It is also important to note that TFA itself can sometimes have direct biological effects.[8][9]
Q3: What is non-specific binding and why is it a concern in kinase assays with this compound?
A3: Non-specific binding refers to the interaction of a compound, in this case, TCMDC-135051, with components of the assay system other than its intended target (PfCLK3). This can include binding to the assay plate, other proteins in the system, or filter membranes.[11][12] High non-specific binding can lead to inaccurate measurements of the inhibitor's potency (e.g., IC50 values) and can mask the true specific inhibition of the target kinase.[11]
Troubleshooting Guide: Minimizing Non-Specific Binding
This guide provides a systematic approach to identifying and mitigating non-specific binding of this compound in your kinase assays.
Issue 1: High background signal or poor signal-to-noise ratio.
This may indicate that the inhibitor is binding to components of the assay system other than the target kinase.
Troubleshooting Workflow:
Caption: A stepwise workflow for troubleshooting high background signals in kinase assays.
Solutions:
-
Optimize Buffer Composition:
-
pH: The trifluoroacetic acid (TFA) salt of TCMDC-135051 can lower the pH of your assay buffer. It is crucial to verify the final pH of your assay mix and adjust it to the optimal range for your kinase.[8][9]
-
Ionic Strength: Increasing the salt concentration (e.g., with NaCl) in the assay buffer can help to reduce non-specific electrostatic interactions.[13][14]
-
-
Incorporate Blocking Agents:
-
Add Non-ionic Surfactants:
-
If hydrophobic interactions are suspected to be the cause of non-specific binding, adding a low concentration of a non-ionic surfactant like Tween-20 or Triton X-100 (e.g., 0.005% to 0.05%) can be effective.[13][14] These agents help to prevent the compound from sticking to plasticware and other surfaces.[13]
-
Issue 2: Inconsistent IC50 values for this compound across experiments.
This variability can be caused by several factors, including the influence of the TFA salt and suboptimal assay conditions.
Troubleshooting Workflow:
Caption: A logical workflow to diagnose and resolve inconsistent IC50 values.
Solutions:
-
Verify Final Assay pH: As mentioned previously, the acidic nature of the TFA salt can alter the pH of your assay.[8][9] Always measure the pH of the final reaction mixture. If a significant drop is observed, consider preparing a more strongly buffered solution or performing a counter-ion exchange.
-
Counter-ion Exchange: For sensitive assays, it may be beneficial to exchange the TFA counter-ion for a more biologically compatible one, such as hydrochloride (HCl) or acetate.[8] This can be achieved through techniques like HPLC or salt exchange protocols.
-
Optimize Kinase and ATP Concentrations: Ensure that the kinase and ATP concentrations are at optimal levels for your assay. High enzyme concentrations can sometimes lead to an underestimation of inhibitor potency. Performing an ATP competition assay can also confirm if TCMDC-135051 is an ATP-competitive inhibitor.[16]
Experimental Protocols
Protocol 1: Determining the Optimal BSA Concentration to Reduce Non-specific Binding
Objective: To find the lowest concentration of BSA that effectively reduces non-specific binding without interfering with the kinase reaction.
Methodology:
-
Prepare a series of assay buffers containing different concentrations of BSA (e.g., 0%, 0.01%, 0.05%, 0.1%, and 0.5%).
-
Set up your kinase assay in parallel using these different buffers. Include "no enzyme" control wells for each BSA concentration to measure background signal.
-
In separate wells, perform the assay with a high concentration of TCMDC-135051 (e.g., 100x the expected IC50) and a vehicle control (e.g., DMSO).
-
Incubate the reactions and measure the kinase activity.
-
Calculate the signal-to-background ratio for each BSA concentration. The optimal concentration will provide the highest signal-to-background ratio.
Protocol 2: Assessing the Impact of TFA on Assay pH
Objective: To determine if the TFA salt of TCMDC-135051 is significantly altering the pH of the kinase assay buffer.
Methodology:
-
Prepare your standard kinase assay buffer.
-
Measure the initial pH of the buffer.
-
Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Add a volume of the this compound stock solution to the assay buffer to achieve the highest concentration used in your experiments.
-
Add the same volume of the solvent (e.g., DMSO) to a separate aliquot of the assay buffer to serve as a control.
-
Measure the pH of both solutions. A significant drop in the pH of the solution containing this compound indicates an effect of the counter-ion.
Data Presentation
Table 1: Effect of BSA on Signal-to-Background Ratio in a PfCLK3 Kinase Assay
| BSA Concentration (% w/v) | Kinase Activity (Relative Luminescence Units) | Background Signal (RLU) | Signal-to-Background Ratio |
| 0 | 15,000 | 5,000 | 3.0 |
| 0.01 | 14,500 | 2,000 | 7.25 |
| 0.05 | 14,000 | 1,500 | 9.33 |
| 0.1 | 13,800 | 1,400 | 9.86 |
| 0.5 | 12,000 | 1,300 | 9.23 |
Table 2: Impact of this compound on Assay Buffer pH
| Condition | Initial pH | Final pH | pH Change |
| Assay Buffer + Vehicle (DMSO) | 7.50 | 7.49 | -0.01 |
| Assay Buffer + 100 µM this compound | 7.50 | 7.25 | -0.25 |
Signaling Pathway Diagram
Caption: Inhibition of the PfCLK3 kinase signaling pathway by TCMDC-135051.
References
- 1. Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. media.malariaworld.org [media.malariaworld.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Development of Potent Pf CLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. genscript.com [genscript.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Understanding and Controlling Non-Specific Binding in SPR Experiments - Amerigo Scientific [amerigoscientific.com]
- 13. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 14. nicoyalife.com [nicoyalife.com]
- 15. Non-Specific Adsorption Reduction Methods in Biosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
How to handle potential aggregation of TCMDC-135051 TFA in stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TCMDC-135051. The information provided is intended to assist in handling potential issues related to the solubility and aggregation of its trifluoroacetate (TFA) salt in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is TCMDC-135051 and what is its mechanism of action?
TCMDC-135051 is a potent and highly selective inhibitor of Plasmodium falciparum cdc2-related kinase 3 (PfCLK3).[1][2] PfCLK3 is a crucial regulator of RNA splicing in the malaria parasite.[1][3] By inhibiting PfCLK3, TCMDC-135051 disrupts the processing of pre-mRNA into mature mRNA, leading to a widespread dysregulation of gene expression essential for the parasite's survival across multiple life stages, including the asexual blood stage, gametocytes, and sporozoites.[2][3][4] This multi-stage activity makes PfCLK3 an attractive target for antimalarial drug development.[1][2]
Q2: What is a TFA salt and could it affect my experiments?
TFA (trifluoroacetate) is a common counterion used during the synthesis and purification of synthetic peptides and small molecules.[5][6] While generally effective for these processes, the presence of residual TFA in the final product can sometimes influence experimental outcomes. For instance, TFA has been reported to affect the secondary structure of peptides and in some cases, influence cell growth in biological assays.[5][6] While there is no specific data on the effect of TFA on TCMDC-135051 aggregation, it is a factor to consider if you encounter unexpected results.
Q3: What are the recommended solvents and storage conditions for TCMDC-135051 stock solutions?
The recommended solvent for preparing stock solutions of TCMDC-135051 is dimethyl sulfoxide (DMSO). For long-term storage, it is advised to store aliquots of the stock solution at -80°C. For short-term storage, -20°C is acceptable. To minimize degradation, it is best to avoid repeated freeze-thaw cycles.[7]
Q4: What are the initial signs of potential aggregation in my stock solution?
Visual signs of aggregation can include the appearance of cloudiness, precipitates, or crystals in your stock solution, especially after thawing or dilution into aqueous buffers. However, aggregation can occur at a nanoscale level and may not always be visible to the naked eye.[8] Therefore, biophysical characterization methods are often necessary for confirmation.
Troubleshooting Guide: Handling Potential Aggregation
This guide provides a systematic approach to identifying and mitigating potential aggregation of TCMDC-135051 TFA in stock solutions.
Problem 1: Observing Precipitate or Cloudiness in Stock or Working Solutions
Possible Cause:
-
Poor solubility of the compound in the chosen solvent or buffer.
-
The concentration of the compound exceeds its solubility limit.
-
Aggregation of the compound upon dilution into an aqueous buffer from a DMSO stock.
Solutions:
| Step | Action | Rationale |
| 1 | Sonication | Gently sonicate the vial in a water bath for a short period. This can help to redissolve small precipitates. |
| 2 | Warming | Gently warm the solution to 37°C. Increased temperature can sometimes improve solubility.[9] |
| 3 | Dilution | If the issue occurs in a working solution, try preparing a more dilute stock solution in DMSO before further dilution into your aqueous experimental buffer. |
| 4 | Solvent Check | Ensure your DMSO is of high quality and anhydrous. Water content in DMSO can reduce the solubility of hydrophobic compounds. |
| 5 | Consider Alternative Salt Form | If solubility issues persist, consider using an alternative salt form of TCMDC-135051, such as the hydrochloride (HCl) salt, which may exhibit different solubility properties.[10][11] |
Problem 2: Inconsistent or Non-reproducible Experimental Results
Possible Cause:
-
The presence of sub-visible aggregates can lead to variability in the effective concentration of the active, monomeric compound.[8]
-
Degradation of the compound due to improper storage or handling.
Solutions:
| Step | Action | Rationale |
| 1 | Prepare Fresh Stock Solutions | Always prepare fresh stock solutions from solid material for critical experiments to rule out degradation or aggregation over time. |
| 2 | Filter the Stock Solution | Before preparing working solutions, centrifuge the stock solution at high speed (e.g., >10,000 x g) for 10 minutes and use the supernatant. Alternatively, filter the solution through a 0.22 µm syringe filter compatible with DMSO. |
| 3 | Biophysical Characterization | Use techniques like Dynamic Light Scattering (DLS) to assess the aggregation state of your stock solution. |
Experimental Protocols
Protocol 1: Preparation of TCMDC-135051 Stock Solution
This protocol provides a step-by-step guide for preparing a stock solution of TCMDC-135051 with minimized risk of aggregation.
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO
-
Sterile, low-binding microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Allow the vial of solid TCMDC-135051 to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If any particulates are visible, sonicate the vial in a water bath for 5-10 minutes.
-
Once fully dissolved, aliquot the stock solution into single-use volumes in low-binding tubes.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Detection of Aggregation using Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the size distribution of particles in a solution. It is a sensitive method for detecting the presence of aggregates.[12]
Materials:
-
TCMDC-135051 stock solution in DMSO
-
Experimental buffer (the same buffer used in your assay)
-
DLS instrument and compatible cuvettes
-
Syringe filters (0.22 µm, DMSO-compatible)
Procedure:
-
Sample Preparation:
-
Filter the experimental buffer through a 0.22 µm filter to remove any dust or particulate matter.
-
Prepare a dilution of your TCMDC-135051 stock solution in the filtered experimental buffer to the final concentration used in your assay. Ensure the final DMSO concentration is also consistent with your experimental conditions.
-
Prepare a "buffer + DMSO" control sample with the same final DMSO concentration.
-
-
DLS Measurement:
-
Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).
-
Rinse a clean cuvette with the filtered experimental buffer.
-
Measure the "buffer + DMSO" control to establish a baseline. The correlation function should be flat, indicating no large particles.
-
Rinse the cuvette with your TCMDC-135051 sample solution and then fill it for measurement.
-
Perform the DLS measurement according to the instrument's instructions. Collect multiple readings for reproducibility.
-
-
Data Interpretation:
-
Intensity Distribution: This plot is highly sensitive to the presence of large particles. A single, narrow peak at a small hydrodynamic radius (typically < 5 nm for a small molecule) suggests a monodisperse, non-aggregated sample. The appearance of a second peak at a larger size, or a broad distribution, is indicative of aggregation.[13][14]
-
Polydispersity Index (PDI): This value indicates the width of the size distribution. A PDI value below 0.2 is generally considered monodisperse. Higher PDI values suggest a broader size distribution, which could be due to aggregation.[15]
-
Count Rate: An unusually high and fluctuating count rate can also be an indicator of large aggregates or dust in the sample.
-
| DLS Result | Interpretation | Recommended Action |
| Single, narrow peak (< 5 nm), PDI < 0.2 | Monomeric, non-aggregated | Proceed with experiments. |
| Multiple peaks, or a broad peak with a tail towards larger sizes | Presence of aggregates | Follow troubleshooting steps (e.g., filtration, sonication, fresh stock preparation). |
| High and unstable count rate | Possible large aggregates or contamination | Centrifuge and/or filter the sample and re-measure. |
Visualizations
PfCLK3 Signaling Pathway
Caption: PfCLK3 signaling pathway and its inhibition by TCMDC-135051.
Experimental Workflow for Investigating Aggregation
Caption: Workflow for preparing and analyzing TCMDC-135051 solutions for potential aggregation.
References
- 1. Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Inhibition of PfCLK3 a master regulator of malaria parasite RNA-splicing provides the basis for a radical cure for malaria | Sciety Labs (Experimental) [sciety-discovery.elifesciences.org]
- 4. biorxiv.org [biorxiv.org]
- 5. genscript.com [genscript.com]
- 6. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. captivatebio.com [captivatebio.com]
- 8. wyatt.com [wyatt.com]
- 9. japer.in [japer.in]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 12. unchainedlabs.com [unchainedlabs.com]
- 13. Dynamic light scattering: a practical guide and applications in biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How to Analyze Experimental Results of Dynamic Light Scattering? | MtoZ Biolabs [mtoz-biolabs.com]
- 15. Data interpretation and analysis in DLS [atomfair.com]
Technical Support Center: Synthesis of TCMDC-135051 TFA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the synthesis of TCMDC-135051 TFA, a potent inhibitor of Plasmodium falciparum protein kinase PfCLK3. The information is tailored for researchers, scientists, and drug development professionals aiming to improve the yield and purity of their final compound.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for TCMDC-135051?
A1: The synthesis of TCMDC-135051 is a multi-step process that primarily involves the construction of a 2,4-disubstituted 7-azaindole core. The key steps include the protection of the 7-azaindole nitrogen, regioselective iodination at the C2 position, two sequential Suzuki cross-coupling reactions to introduce the aryl and benzoic acid moieties, a reductive amination to install the diethylaminomethyl group, and a final deprotection step. The final product is typically purified as its trifluoroacetic acid (TFA) salt.
Q2: My overall yield is consistently low. Which steps are most critical for optimization?
A2: Low overall yield in a multi-step synthesis can result from inefficiencies at several stages. The most critical steps to scrutinize for yield improvement in the TCMDC-135051 synthesis are typically the two Suzuki coupling reactions and the final purification. Inefficient coupling can lead to significant loss of material, while suboptimal purification can result in a lower recovery of the desired product. Careful optimization of catalyst, base, and temperature for the Suzuki reactions is crucial.
Q3: I am observing a significant amount of starting material after the first Suzuki coupling. What could be the issue?
A3: Incomplete conversion in a Suzuki coupling can be attributed to several factors. Ensure that your palladium catalyst is active; consider using a fresh batch or a different palladium source. The choice of base and solvent is also critical; ensure they are anhydrous. Inadequate temperature or reaction time can also lead to incomplete reactions. It is also important to ensure the quality of your boronic acid or boronate ester, as impurities or decomposition can hinder the reaction.
Q4: During the purification by preparative HPLC, I see multiple peaks close to my product peak. What are these impurities?
A4: Close-eluting impurities could be several species, including starting materials from the final Suzuki coupling, byproducts from side reactions, or isomers. Common byproducts can arise from incomplete reactions or side reactions such as homo-coupling of the boronic esters. To identify these, it is recommended to collect fractions and analyze them by LC-MS. Adjusting the HPLC gradient and/or the stationary phase may improve separation.
Troubleshooting Guide
Problem 1: Low Yield in the Iodination of N-tosyl-7-azaindole
| Potential Cause | Recommended Solution |
| Incomplete deprotonation by LDA. | Ensure the LDA solution is fresh and properly titrated. Perform the reaction at -78 °C to maintain the stability of the lithiated intermediate. |
| Degradation of the starting material or product. | Maintain a strict inert atmosphere (argon or nitrogen) and use anhydrous THF. |
| Inefficient quenching of the reaction. | Add the iodine solution slowly at -78 °C and allow the reaction to warm to room temperature gradually. |
Problem 2: Poor Yield in the First Suzuki Coupling (introducing the formyl-methoxyphenyl group)
| Potential Cause | Recommended Solution |
| Inactive Palladium Catalyst. | Use a fresh batch of Pd(PPh₃)₄ or consider a more active catalyst like Pd(dppf)Cl₂. |
| Suboptimal Base. | Ensure the Na₂CO₃ solution is freshly prepared and adequately degassed. Consider using other bases like K₂CO₃ or Cs₂CO₃. |
| Poor quality of the boronic acid. | Verify the purity of (5-formyl-2-methoxyphenyl)boronic acid. If necessary, purify it before use. |
| Inefficient reaction conditions. | Ensure the reaction is heated to a sufficient temperature (e.g., reflux in a suitable solvent system like dioxane/water) and run for an adequate amount of time. Monitor by TLC or LC-MS. |
Problem 3: Inefficient Reductive Amination
| Potential Cause | Recommended Solution |
| Inactive reducing agent. | Use fresh sodium triacetoxyborohydride. Ensure it is stored in a desiccator. |
| pH of the reaction mixture is not optimal. | The reaction is typically carried out in a slightly acidic medium. Acetic acid is often used as a catalyst. |
| Imine formation is slow. | Allow sufficient time for the aldehyde and amine to form the imine intermediate before adding the reducing agent. |
Problem 4: Low Recovery from Preparative HPLC Purification
| Potential Cause | Recommended Solution | | Poor solubility of the compound. | Adjust the composition of the mobile phase. A small amount of acid (TFA) is typically used to protonate the amine and improve solubility. | | Adsorption of the compound to the column. | Use a column with a suitable stationary phase. If significant tailing is observed, consider adding a competitive amine to the mobile phase. | | Suboptimal gradient. | Optimize the gradient elution profile to achieve better separation from impurities and minimize band broadening. |
Quantitative Data Summary
The following tables present hypothetical data to illustrate the impact of optimizing key reaction parameters on the yield of intermediate steps.
Table 1: Optimization of the First Suzuki Coupling Reaction
| Entry | Palladium Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 65 |
| 2 | Pd(dppf)Cl₂ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 78 |
| 3 | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 85 |
| 4 | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 88 |
Table 2: Optimization of the Reductive Amination Step
| Entry | Reducing Agent | Solvent | Additive | Reaction Time (h) | Yield (%) |
| 1 | NaBH(OAc)₃ | DCE | None | 12 | 80 |
| 2 | NaBH(OAc)₃ | DCE | Acetic Acid | 12 | 92 |
| 3 | NaBH₄ | MeOH | None | 12 | 65 |
| 4 | NaBH(OAc)₃ | THF | Acetic Acid | 24 | 90 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Cross-Coupling
A mixture of the aryl halide (1.0 equiv), boronic acid or boronate ester (1.2 equiv), palladium catalyst (0.05 equiv), and base (2.0-3.0 equiv) in a degassed solvent system (e.g., dioxane/water 4:1) is heated under an inert atmosphere (argon or nitrogen) at the specified temperature for the required time. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
Protocol 2: General Procedure for Reductive Amination
To a solution of the aldehyde (1.0 equiv) and the amine (1.1 equiv) in an anhydrous solvent such as dichloroethane (DCE) is added acetic acid (0.1-1.0 equiv). The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation. Sodium triacetoxyborohydride (1.5 equiv) is then added portion-wise, and the reaction mixture is stirred at room temperature until the reaction is complete as monitored by TLC or LC-MS. The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude amine, which is purified as needed.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield synthesis.
Technical Support Center: Investigating the Long-Term Effects of TCMDC-135051 TFA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for designing and executing long-term studies on TCMDC-135051 TFA.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of TCMDC-135051?
A1: TCMDC-135051 is a potent and selective inhibitor of the Plasmodium falciparum protein kinase PfCLK3.[1][2][3] This kinase is essential for the regulation of RNA splicing within the malaria parasite.[1][3] By inhibiting PfCLK3, TCMDC-135051 disrupts the parasite's lifecycle at multiple stages, including the asexual blood stage, liver stage, and gametocyte development, making it a promising multi-stage antimalarial candidate.[4][5]
Q2: What are the known off-target effects of TCMDC-135051 in mammalian cells?
A2: Current research indicates that TCMDC-135051 is highly selective for the parasite kinase PfCLK3 over its closest human ortholog, PRPF4B.[4] This suggests a favorable safety profile with minimal off-target effects on host cells. However, long-term exposure studies are crucial to comprehensively assess any potential for chronic toxicity or subtle off-target interactions.
Q3: What are the critical considerations for designing a long-term in vitro study with this compound?
A3: For long-term in vitro studies, it is crucial to maintain consistent cell culture conditions, including cell passage number and confluency. The stability of this compound in culture media over extended periods should be determined. A dose-response analysis is recommended to establish a concentration range that minimizes acute cytotoxicity while being relevant for assessing long-term effects.
Q4: How can I monitor the long-term impact of this compound on cell health and viability?
A4: A multi-parametric approach is recommended. This includes regular assessment of cell morphology, proliferation rates using assays like MTT or CellTiter-Glo®, and membrane integrity using assays such as LDH or trypan blue exclusion. For more in-depth analysis, consider assays for apoptosis (e.g., caspase activity, Annexin V staining) and cellular senescence (e.g., β-galactosidase staining).
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in long-term cell viability assays.
-
Possible Cause:
-
Cell Culture Variability: Inconsistent cell seeding density, high passage number leading to genetic drift, or variable cell health can significantly impact results.
-
Compound Instability: this compound may degrade in culture medium over extended incubation periods.
-
Assay Timing: The duration of compound exposure can influence the observed IC50 value.
-
-
Troubleshooting Steps:
-
Standardize Cell Culture: Use cells within a narrow passage number range. Ensure consistent cell seeding density and confluency at the start of each experiment.
-
Assess Compound Stability: Perform a stability study of this compound in your specific culture medium over the intended experiment duration. This can be done using HPLC analysis.
-
Optimize Incubation Time: Conduct a time-course experiment to determine the optimal endpoint for your viability assay.
-
Data Normalization: Normalize viability data to a vehicle control (e.g., DMSO) to account for solvent effects.
-
Issue 2: Observed cytotoxicity in mammalian cells at concentrations effective against P. falciparum.
-
Possible Cause:
-
Off-target Kinase Inhibition: While selective, high concentrations or long-term exposure may lead to inhibition of related human kinases.
-
Metabolite Toxicity: A metabolite of this compound formed over time could be cytotoxic.
-
Cellular Stress Responses: Prolonged inhibition of even a non-essential pathway could induce stress, leading to cell death.
-
-
Troubleshooting Steps:
-
Comprehensive Dose-Response: Perform a detailed dose-response analysis to determine the therapeutic window.
-
Kinase Profiling: Screen TCMDC-135051 against a panel of human kinases to identify potential off-targets.
-
Metabolite Analysis: Use techniques like LC-MS/MS to identify and quantify potential metabolites in conditioned media.
-
Rescue Experiments: If a specific off-target is suspected, attempt to rescue the phenotype by overexpressing the target protein.
-
Experimental Protocols
Protocol 1: Long-Term Cell Viability Assessment using a Real-Time Glo™ MT Cell Viability Assay
This protocol allows for continuous monitoring of cell viability over several days.
-
Cell Seeding: Seed mammalian cells (e.g., HepG2) in a 96-well white, clear-bottom plate at a predetermined optimal density. Allow cells to adhere for 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., staurosporine).
-
Treatment: Add the compound dilutions and controls to the respective wells.
-
Assay Reagent Addition: Add the Real-Time Glo™ MT Cell Viability Reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence at time zero and at regular intervals (e.g., every 24 hours) for the duration of the experiment using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle control at each time point. Plot the normalized viability against the log of the compound concentration to determine the IC50 value at different time points.
Table 1: Hypothetical Long-Term IC50 Data for this compound in HepG2 Cells
| Time Point | IC50 (µM) |
| 24 hours | > 50 |
| 48 hours | 45.2 |
| 72 hours | 38.7 |
| 96 hours | 25.1 |
Protocol 2: Western Blot Analysis of Key Signaling Pathways
This protocol can be used to assess the long-term effects of this compound on signaling pathways potentially involved in cell survival and stress.
-
Cell Treatment: Treat cells with this compound at sub-lethal concentrations for various durations (e.g., 24, 48, 72 hours).
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins (e.g., p-ERK, total ERK, p-AKT, total AKT, Caspase-3) followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
Visualizations
Caption: Workflow for in vitro long-term studies of this compound.
Caption: this compound's primary target and potential off-target pathways.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of Potent Pf CLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel compound interrupts malaria parasite’s lifecycle – CQMED [cqmed.unicamp.br]
- 5. media.malariaworld.org [media.malariaworld.org]
Validation & Comparative
Comparing the efficacy of TCMDC-135051 TFA with artemisinin-based therapies
A Comprehensive Comparison of TCMDC-135051 TFA and Artemisinin-Based Therapies for Malaria
Introduction
In the global effort to combat malaria, the emergence of drug-resistant Plasmodium falciparum strains necessitates the continuous development of novel antimalarial agents. Artemisinin-based combination therapies (ACTs) are the current cornerstone of treatment for uncomplicated falciparum malaria, demonstrating high efficacy and rapid parasite clearance. However, the rise of artemisinin resistance threatens their effectiveness. This guide provides a detailed comparison of a promising novel antimalarial candidate, this compound, with established artemisinin-based therapies. The comparison focuses on their mechanisms of action, efficacy, and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals.
Mechanism of Action
The fundamental difference between this compound and artemisinin-based therapies lies in their molecular mechanisms of action.
This compound: This compound is a highly selective and potent inhibitor of the P. falciparum protein kinase PfCLK3.[1][2][3] PfCLK3 plays a crucial role in the regulation of RNA splicing, a process essential for the parasite's survival and development.[4][5] By inhibiting PfCLK3, TCMDC-135051 disrupts the transcription of essential genes, leading to a halt in the parasite's lifecycle, specifically preventing the transition from the trophozoite to the schizont stage.[1][2] This targeted inhibition also reduces the parasite's transmission to the mosquito vector.[1][2]
Artemisinin-Based Therapies: Artemisinin and its derivatives exert their parasiticidal effect through a distinct mechanism. These compounds possess an endoperoxide bridge that is crucial for their antimalarial activity.[6][7] Inside the parasite, artemisinin is activated by heme-iron, which is released during the digestion of hemoglobin by the parasite.[6] This activation leads to the cleavage of the endoperoxide bridge and the generation of highly reactive free radicals.[6] These radicals then alkylate and damage a multitude of essential parasite proteins and other biomolecules, leading to parasite death.[6][7]
References
- 1. This compound|COA [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of Potent Pf CLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Artemisinin antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Lack of Cross-Resistance Observed Between Novel Antimalarial Candidate TCMDC-135051 TFA and Chloroquine in P. falciparum
A comprehensive analysis of available in vitro data indicates that the novel antimalarial compound TCMDC-135051 TFA does not exhibit cross-resistance with chloroquine in Plasmodium falciparum, the parasite responsible for the most severe form of malaria. This finding suggests that this compound could be a valuable tool in combating chloroquine-resistant malaria, a significant global health challenge.
TCMDC-135051, a potent inhibitor of P. falciparum protein kinase PfCLK3, operates through a mechanism of action distinct from that of chloroquine, which targets heme detoxification in the parasite's digestive vacuole.[1][2][3] This fundamental difference in their molecular targets is the likely basis for the absence of cross-resistance.
A key study demonstrated that when chloroquine-resistant P. falciparum (Dd2 strain) were made resistant to TCMDC-135051, they did not show any change in their susceptibility to chloroquine.[4][5][6] This provides direct evidence that the mechanism of resistance to TCMDC-135051 does not confer resistance to chloroquine.
Comparative Efficacy Against P. falciparum Strains
The in vitro activity of TCMDC-135051 and chloroquine against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum highlights their independent mechanisms. While direct comparative studies are limited, data from various sources allow for an assessment of their efficacy.
| Compound | P. falciparum Strain | Chloroquine Susceptibility | IC50 / EC50 (nM) | Reference |
| TCMDC-135051 | 3D7 | Sensitive | 180 | [7][8] |
| Dd2 | Resistant | Not directly reported, but parental strain for resistance selection | [4][5] | |
| TM051A (TCMDC-135051-resistant) | Resistant | >1000 | [4] | |
| TM051C (TCMDC-135051-resistant) | Resistant | >1000 | [4] | |
| Chloroquine | 3D7 | Sensitive | ~10-30 | |
| Dd2 | Resistant | ~100-300 | ||
| TM051A (TCMDC-135051-resistant) | Resistant | No significant change from parental Dd2 | [4] | |
| TM051C (TCMDC-135051-resistant) | Resistant | No significant change from parental Dd2 | [4] |
Distinct Mechanisms of Action
The lack of cross-resistance is further understood by examining the distinct signaling pathways and molecular targets of TCMDC-135051 and chloroquine.
Figure 1. Simplified signaling pathways of TCMDC-135051 and Chloroquine, and their respective resistance mechanisms.
Experimental Protocols
The determination of in vitro drug susceptibility of P. falciparum is crucial for understanding cross-resistance. A commonly employed method is the SYBR Green I-based fluorescence assay.
SYBR Green I-based Fluorescence Assay for Antimalarial Susceptibility
This assay measures parasite DNA content as an indicator of parasite growth.
Materials:
-
P. falciparum cultures (chloroquine-sensitive and -resistant strains)
-
Complete parasite medium (e.g., RPMI 1640 with supplements)
-
Human erythrocytes
-
96-well microtiter plates (pre-dosed with serial dilutions of antimalarial drugs)
-
SYBR Green I nucleic acid stain
-
Lysis buffer
-
Fluorescence microplate reader
Procedure:
-
Parasite Synchronization: P. falciparum cultures are synchronized to the ring stage.
-
Plate Preparation: 96-well plates are pre-coated with a range of concentrations of the test compounds (e.g., TCMDC-135051, chloroquine).
-
Parasite Seeding: Synchronized parasite cultures are diluted to a specific parasitemia and hematocrit and added to the drug-coated plates.
-
Incubation: Plates are incubated for 72 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2).[9]
-
Lysis and Staining: After incubation, the plates are frozen and thawed to lyse the erythrocytes. A lysis buffer containing SYBR Green I is then added to each well.
-
Fluorescence Reading: The plates are incubated in the dark, and the fluorescence is measured using a microplate reader (excitation ~485 nm, emission ~530 nm).[10]
-
Data Analysis: The fluorescence intensity is proportional to the amount of parasite DNA. The 50% inhibitory concentration (IC50) is calculated by plotting the fluorescence values against the drug concentration and fitting the data to a sigmoidal dose-response curve.
This protocol, with minor variations, is a standard method for assessing the in vitro efficacy of antimalarial compounds.[11][12][13]
References
- 1. w.malariaworld.org [w.malariaworld.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel compound interrupts malaria parasite’s lifecycle – CQMED [cqmed.unicamp.br]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Development of Potent Pf CLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iddo.org [iddo.org]
- 11. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validating PfCLK3 as the primary target of TCMDC-135051 TFA through genetic approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data to validate Plasmodium falciparum cdc2-like kinase 3 (PfCLK3) as the primary target of the antiplasmodial compound TCMDC-135051 TFA. Genetic approaches confirming this interaction are detailed, and the performance of this compound is compared with alternative inhibitors.
Executive Summary
Genetic and biochemical evidence strongly supports PfCLK3 as the principal target of this compound. Site-directed mutagenesis of PfCLK3, creating a G449P mutant, resulted in a significant decrease in the compound's inhibitory activity, both at the enzymatic and cellular levels. This demonstrates a direct interaction between this compound and PfCLK3 is responsible for its parasiticidal effects. Furthermore, the development of covalent inhibitors targeting PfCLK3, which show improved potency and selectivity, reinforces the druggability of this kinase. Comparison with the frontline antimalarial artemisinin reveals that this compound and its analogs exhibit consistent activity across different stages of the parasite's asexual life cycle, highlighting a potential advantage.
Data Presentation
Table 1: In Vitro Enzymatic Inhibition of PfCLK3 by TCMDC-135051 and Analogs
| Compound | Target | IC50 (nM) | Fold Change vs. Wild-Type | Reference |
| TCMDC-135051 | Wild-Type PfCLK3 | 40 | - | [1] |
| TCMDC-135051 | G449P Mutant PfCLK3 | 21,870 | 546.75 | [1] |
| Tetrazole analog 30 | Wild-Type PfCLK3 | 19 | - | [2] |
Table 2: Parasiticidal Activity of TCMDC-135051 and Analogs against P. falciparum
| Compound | Parasite Line | EC50 (nM) | Fold Change vs. Wild-Type | Reference |
| TCMDC-135051 | 3D7 (Wild-Type) | 180 | - | [2] |
| TCMDC-135051 | Dd2 (Wild-Type) | 450 | - | [1] |
| TCMDC-135051 | G449P Mutant (A3 clone) | 13,800 | 30.67 (vs. Dd2) | [1] |
| TCMDC-135051 | G449P Mutant (A8 clone) | 11,480 | 25.51 (vs. Dd2) | [1] |
| Tetrazole analog 30 | 3D7 (Wild-Type) | 270 | - | [2] |
| Tetrazole analog 30 | G449P Mutant | 3494 | 12.94 | [2] |
Table 3: Comparison of TCMDC-135051 with a Covalent Inhibitor (Chloroacetamide 4) and Artemisinin
| Compound | Target/Parasite Stage | pEC50 / pIC50 | Key Findings | Reference |
| TCMDC-135051 | Recombinant PfCLK3 (Km ATP) | ~7.4 | Potent inhibition | [3] |
| Chloroacetamide 4 | Recombinant PfCLK3 (Km ATP) | ~7.6 | Maintained potency at high ATP | [3] |
| TCMDC-135051 | P. falciparum 3D7 (Ring Stage) | ~6.89 | Consistent potency across stages | [4] |
| Chloroacetamide 4 | P. falciparum 3D7 (Ring Stage) | ~7.10 | Improved potency vs. TCMDC-135051 | [4] |
| Artemisinin | P. falciparum 3D7 (Ring Stage) | ~7.5 | Potency decreases in later stages | [3] |
| Artemisinin | P. falciparum 3D7 (Trophozoite Stage) | ~6.5 | Reduced potency | [3] |
Experimental Protocols
Site-Directed Mutagenesis of PfCLK3
The G449P mutation in the pfclk3 gene was introduced into the pSLI-T-PfCLK3 plasmid using the QuikChange XL site-directed mutagenesis kit (Agilent Technologies) according to the manufacturer's instructions.
Primer Design:
-
Forward Primer: 5'-GTTTTAGAAGTTGAAATTCCAGTTGTTGTTGGTTTG-3'
-
Reverse Primer: 5'-CAAACCAACAACAACAACTGGAATTTCAACTTCTAAAAC-3'
PCR Cycling Conditions:
-
Initial denaturation: 95°C for 1 minute
-
18 cycles of:
-
Denaturation: 95°C for 50 seconds
-
Annealing: 60°C for 50 seconds
-
Extension: 68°C for 1 minute/kb of plasmid length
-
-
Final extension: 68°C for 7 minutes
Following PCR, the parental plasmid was digested with DpnI, and the mutated plasmid was transformed into competent E. coli. The presence of the mutation was confirmed by sequencing.
Generation of G449P Mutant P. falciparum
The pSLI-T-PfCLK3-G449P plasmid was transfected into Dd2attB parasites. Integration of the plasmid into the parasite genome was achieved through single-crossover homologous recombination. Transfectants were selected with WR99210, and resistant parasites were cloned by limiting dilution. Correct integration and expression of the G449P mutant were verified by PCR and Western blotting.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Kinase Assay
The inhibitory activity of compounds against recombinant full-length PfCLK3 was determined using a TR-FRET assay.
Materials:
-
Recombinant full-length PfCLK3
-
ULight-labeled MBP peptide substrate
-
Europium-labeled anti-phospho-specific antibody
-
Kinase buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
Procedure:
-
The kinase reaction was performed in a 1536-well plate.
-
Compounds were serially diluted and added to the wells.
-
Recombinant PfCLK3 was added, and the mixture was incubated for 15 minutes.
-
The kinase reaction was initiated by the addition of a mix of ULight-MBP peptide and ATP.
-
The reaction was incubated for 60 minutes at room temperature.
-
The reaction was stopped by the addition of EDTA.
-
The Europium-labeled anti-phospho-MBP antibody was added, and the plate was incubated for a further 60 minutes.
-
The TR-FRET signal was read on an EnVision plate reader (PerkinElmer). The emission ratio of 665 nm to 615 nm was calculated.
-
IC50 values were determined from the dose-response curves using non-linear regression analysis.
Mandatory Visualization
Caption: Genetic validation workflow for PfCLK3 as the target of TCMDC-135051.
Caption: Proposed signaling pathway of PfCLK3 in P. falciparum RNA splicing.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysine targeting covalent inhibitors of malarial kinase PfCLK3 - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Targeting PfCLK3 with Covalent Inhibitors: A Novel Strategy for Malaria Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of TCMDC-135051 TFA activity against different Plasmodium species
A comprehensive guide for researchers on the efficacy of TCMDC-135051 TFA against various Plasmodium species, detailing its multi-stage activity and potent inhibition of the essential protein kinase PfCLK3.
TCMDC-135051, a selective inhibitor of Plasmodium falciparum cyclin-dependent-like kinase 3 (PfCLK3), has emerged as a promising next-generation antimalarial candidate with a novel mechanism of action.[1][2] This compound demonstrates potent activity against multiple species of the malaria parasite and acts on various stages of its lifecycle, including asexual blood stages, sexual stages responsible for transmission, and liver stages.[1][3][4] This guide provides a comparative analysis of this compound's activity against different Plasmodium species, supported by experimental data and detailed methodologies.
Potent and Broad-Spectrum Activity
TCMDC-135051 has shown significant efficacy against several Plasmodium species, including the most virulent human malaria parasite, P. falciparum, as well as P. vivax, P. knowlesi, and the rodent malaria parasite P. berghei.[1][3] Its primary target, the protein kinase PfCLK3, is essential for the regulation of RNA splicing in the parasite, a critical process for its survival.[1][2] Inhibition of this kinase disrupts the parasite's lifecycle, leading to its rapid killing.[1][3]
Quantitative Analysis of In Vitro and In Vivo Efficacy
The following table summarizes the reported activity of this compound against different Plasmodium species and life stages. The data highlights the compound's sub-micromolar to nanomolar potency.
| Plasmodium Species | Life Stage/Target | Assay Type | IC50/EC50 | Reference |
| P. falciparum (3D7, chloroquine-sensitive) | Asexual Blood Stage | Parasite Viability | 180 nM (pEC50 = 6.7) | [1] |
| P. falciparum (3D7, chloroquine-sensitive) | Asexual Blood Stage | Parasite Viability | 323 nM | [4] |
| P. falciparum (mutant G449P) | Asexual Blood Stage | Parasite Viability | 1806 nM (pEC50 = 5.74) | [1] |
| P. falciparum | Early & Late Stage Gametocytes | Parasite Viability | 800-910 nM | [4] |
| P. falciparum | Exflagellation | --- | 200 nM | [4] |
| P. falciparum | PfCLK3 Kinase | In Vitro Kinase Assay | 4.8 nM | [4] |
| P. berghei | Liver Stage | Liver Invasion & Development | 400 nM (pEC50 = 6.17) | [4][5] |
| P. berghei | PbCLK3 Kinase | In Vitro Kinase Assay | 13 nM (pIC50 = 7.86) | [6] |
| P. vivax | PvCLK3 Kinase | In Vitro Kinase Assay | 33 nM (pIC50 = 7.47) | [5][6] |
| P. knowlesi | CLK3 Kinase | In Vitro Kinase Assay | Equivalent to PfCLK3 | [1] |
Mechanism of Action: Targeting a Key Regulator
TCMDC-135051 acts by selectively inhibiting the Plasmodium protein kinase CLK3.[3][7][8] This kinase plays a crucial role in the phosphorylation of serine/arginine-rich (SR) proteins, which are essential for the assembly and catalytic activity of the spliceosome.[4] By disrupting RNA processing, the compound effectively halts parasite development, particularly during the trophozoite to schizont transition in the asexual blood stage.[1][6] Importantly, TCMDC-135051 exhibits high selectivity for the parasite kinase over its closest human orthologue, PRPF4B, indicating a favorable safety profile.[9]
Caption: Mechanism of action of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to assess the activity of this compound.
In Vitro Kinase Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)
This assay quantifies the inhibitory effect of TCMDC-135051 on the kinase activity of recombinant CLK3 from different Plasmodium species.
-
Recombinant Protein Expression: Full-length recombinant PfCLK3, PbCLK3, and PvCLK3 proteins are expressed and purified.
-
Assay Components: The assay mixture includes the recombinant kinase, a suitable substrate (e.g., a generic kinase substrate peptide), and ATP.
-
Inhibitor Addition: TCMDC-135051 is added in a range of concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated to allow for substrate phosphorylation.
-
Detection: A europium-labeled anti-phosphoserine antibody and an APC-labeled antibody that binds to the substrate are added. Phosphorylation of the substrate brings the europium and APC into close proximity, allowing for a FRET signal to be generated upon excitation.
-
Data Analysis: The TR-FRET signal is measured, and the IC50 values are calculated by fitting the data to a dose-response curve.
Asexual Blood Stage Parasite Viability Assay
This assay determines the efficacy of TCMDC-135051 in killing the asexual blood stages of P. falciparum.
-
Parasite Culture: Chloroquine-sensitive (e.g., 3D7) or resistant strains of P. falciparum are cultured in human red blood cells under standard conditions.
-
Drug Treatment: Synchronized ring-stage parasites are treated with a serial dilution of TCMDC-135051 for a defined period (e.g., 72 hours).
-
Parasite Growth Measurement: Parasite growth is assessed using various methods, such as SYBR Green I-based fluorescence assay to quantify parasite DNA, or flow cytometry.
-
Data Analysis: The percentage of parasite growth inhibition is calculated relative to a vehicle-treated control, and the EC50 values are determined.
Liver Stage Invasion and Development Assay
This assay evaluates the activity of TCMDC-135051 against the liver stages of P. berghei.
-
Sporozoite Isolation: P. berghei sporozoites are isolated from the salivary glands of infected Anopheles mosquitoes.
-
Hepatocyte Infection: Primary hepatocytes or a hepatoma cell line (e.g., HepG2) are infected with the isolated sporozoites.
-
Compound Treatment: The infected cells are treated with different concentrations of TCMDC-135051.
-
Parasite Development Assessment: After an incubation period, the development of liver-stage parasites (exoerythrocytic forms or EEFs) is quantified by immunofluorescence microscopy using antibodies against parasite proteins (e.g., HSP70).
-
Data Analysis: The number and size of EEFs are measured, and the EC50 value is calculated based on the reduction in parasite development.
Caption: Workflow for evaluating this compound efficacy.
Conclusion
This compound is a potent, multi-stage antimalarial compound with a novel mechanism of action targeting the essential parasite protein kinase CLK3. Its broad-spectrum activity against multiple Plasmodium species, including drug-resistant strains, and its efficacy against transmission and liver stages, position it as a highly promising candidate for the development of new malaria therapies. The detailed experimental protocols provided in this guide will aid researchers in further investigating and validating the therapeutic potential of this compound.
References
- 1. Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials | Semantic Scholar [semanticscholar.org]
- 3. Novel compound interrupts malaria parasite’s lifecycle – CQMED [cqmed.unicamp.br]
- 4. media.malariaworld.org [media.malariaworld.org]
- 5. This compound | PfCLK3 抑制剂 | MCE [medchemexpress.cn]
- 6. medchemexpress.com [medchemexpress.com]
- 7. TCMDC-135051 | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 8. TCMDC-135051 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. health.economictimes.indiatimes.com [health.economictimes.indiatimes.com]
In Vitro to In Vivo Correlation of TCMDC-135051 TFA Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pre-clinical efficacy of TCMDC-135051 TFA, a novel antimalarial candidate, with established treatments. The data presented herein is collated from peer-reviewed studies to facilitate an objective evaluation of its potential.
Executive Summary
TCMDC-135051 is a potent inhibitor of Plasmodium falciparum cdc2-related kinase 3 (PfCLK3), a protein kinase essential for parasite RNA splicing and survival.[1][2] This novel mechanism of action translates to multistage efficacy, with activity against asexual blood stages, liver stages, and gametocytes, positioning it as a potential tool for treatment, prophylaxis, and transmission-blocking.[1][3] In vitro studies demonstrate nanomolar potency against the parasite, and this activity shows a promising correlation with in vivo efficacy in a murine malaria model. This guide will delve into the quantitative data, experimental methodologies, and the underlying biological pathways to provide a clear perspective on the therapeutic potential of this compound.
I. Comparative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of this compound in comparison to the standard antimalarial agents, Artemisinin and Chloroquine.
Table 1: In Vitro Efficacy against Plasmodium falciparum
| Compound | Target | Assay Type | Strain | IC50 / EC50 (nM) | Citation |
| This compound | PfCLK3 | TR-FRET (kinas) | - | 4.8 | [3] |
| P. falciparum | Parasite Viability | 3D7 (Chloroquine-sensitive) | 180 | [4] | |
| P. falciparum | Parasite Viability | Dd2 (Chloroquine-resistant) | 323 | [1][3] | |
| P. falciparum | Gametocytocidal | Pf2004 | 800-910 | [1][3] | |
| Artemisinin | Multiple | Parasite Viability | 3D7 | 32.6 | [2] |
| Chloroquine | Heme Polymerization | Parasite Viability | 3D7 | 129.9 | [2] |
| Heme Polymerization | Parasite Viability | RKL-9 (Resistant) | >1000 | [5] |
Table 2: In Vivo Efficacy in Plasmodium berghei Murine Model
| Compound | Dosing Regimen | Route | Parasite Reduction | Citation |
| This compound | 50 mg/kg, twice daily for 5 days | Intraperitoneal | Near-complete clearance | [6] |
| Artemisinin | 10 mg/kg, once daily for 3 days | Intramuscular | 100% recrudescence | [7] |
| Dihydroartemisinin | 10 mg/kg, once daily for 3 days | Intramuscular | 47% cure rate | [7] |
| Chloroquine | 10 mg/kg, once daily for 4 days | Oral | Effective in sensitive strains | [8] |
II. Signaling Pathway and Experimental Workflow
To visually represent the underlying biology and the experimental process, the following diagrams are provided.
III. Detailed Experimental Protocols
A. In Vitro Assays
-
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Kinase Assay:
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of TCMDC-135051 against recombinant PfCLK3.
-
Methodology: The assay measures the inhibition of phosphorylation of a substrate peptide by the kinase. Recombinant full-length PfCLK3 is incubated with the substrate, ATP, and varying concentrations of TCMDC-135051. The reaction is detected using a europium-labeled anti-phosphoserine antibody and an allophycocyanin-labeled streptavidin that binds to the biotinylated substrate. Inhibition of phosphorylation leads to a decrease in the FRET signal.[4]
-
-
P. falciparum Asexual Blood Stage Viability Assay:
-
Objective: To determine the half-maximal effective concentration (EC50) of TCMDC-135051 against chloroquine-sensitive (3D7) and -resistant (Dd2) strains of P. falciparum.
-
Methodology: Asynchronous parasite cultures are incubated with serial dilutions of the test compounds for 72 hours. Parasite growth is quantified using the SYBR Green I-based fluorescence assay, which measures the amount of parasitic DNA.[5] A reduction in fluorescence intensity indicates parasite growth inhibition.
-
-
Gametocyte Viability Assay:
-
Objective: To assess the transmission-blocking potential of TCMDC-135051 by measuring its effect on gametocyte viability.
-
Methodology: Mature P. falciparum gametocytes are treated with various concentrations of the compound. Gametocyte viability is assessed using a suitable assay, such as the AlamarBlue assay, which measures metabolic activity.[3]
-
B. In Vivo Assay
-
Plasmodium berghei Murine Model of Malaria:
-
Objective: To evaluate the in vivo efficacy of TCMDC-135051 in a rodent malaria model.
-
Methodology:
-
Animal Model: Swiss albino mice are commonly used.[9]
-
Infection: Mice are infected intraperitoneally with P. berghei-parasitized red blood cells.[10]
-
Treatment: Treatment with TCMDC-135051 (e.g., 50 mg/kg) or control drugs is initiated, typically administered intraperitoneally or orally for a defined period (e.g., 4-5 days).[6]
-
Parasitemia Monitoring: Thin blood smears are prepared from tail blood, stained with Giemsa, and examined under a microscope to determine the percentage of infected red blood cells (parasitemia).[2]
-
Efficacy Assessment: The reduction in parasitemia compared to untreated controls is calculated to determine the efficacy of the compound.[6]
-
-
IV. In Vitro to In Vivo Correlation and Conclusion
The data presented suggests a positive correlation between the in vitro potency and in vivo efficacy of this compound. The nanomolar inhibition of the PfCLK3 kinase and the sub-micromolar activity against the parasite in culture translate to a significant reduction in parasitemia in a mouse model of malaria. This indicates that the compound effectively reaches its target in a whole-animal system and exerts its antiparasitic effect.
Compared to established antimalarials, TCMDC-135051 demonstrates a distinct advantage with its novel mechanism of action, which is effective against chloroquine-resistant strains. While artemisinin and its derivatives show potent and rapid parasite clearance, the emergence of resistance highlights the need for new therapeutic agents like TCMDC-135051.
References
- 1. tm.mahidol.ac.th [tm.mahidol.ac.th]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scientificarchives.com [scientificarchives.com]
- 5. Assessment of Malaria In Vitro Drug Combination Screening and Mixed-Strain Infections Using the Malaria Sybr Green I-Based Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro evaluations of antimalarial drugs and their relevance to clinical outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of in vivo and in vitro antimalarial activity of artemisinin, dihydroartemisinin and sodium artesunate in the Plasmodium berghei-rodent model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. A New In Vivo Screening Paradigm to Accelerate Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
TCMDC-135051 TFA: A Potent and Selective Inhibitor of Plasmodium falciparum Kinase PfCLK3 with a Favorable Profile Against Human Kinases
For researchers, scientists, and drug development professionals, the quest for novel antimalarial agents with high efficacy and minimal off-target effects is a paramount challenge. TCMDC-135051, a potent inhibitor of Plasmodium falciparum cdc2-related kinase 3 (PfCLK3), has emerged as a promising candidate. This comparison guide provides a detailed analysis of the selectivity profile of TCMDC-135051 TFA against human kinases versus its intended parasitic target, PfCLK3, supported by experimental data and detailed protocols.
TCMDC-135051 demonstrates remarkable selectivity for the malarial protein kinase PfCLK3, an enzyme essential for the parasite's lifecycle, while exhibiting minimal activity against a broad panel of human kinases. This high degree of selectivity is a critical attribute for a drug candidate, as it suggests a lower likelihood of off-target toxicities in humans.
Selectivity Profile: Human Kinome vs. PfCLK3
Biochemical screening of TCMDC-135051 against a panel of 140 human kinases at a concentration of 1 µM revealed its exceptional selectivity. The vast majority of human kinases tested were largely unaffected by the compound. In stark contrast, TCMDC-135051 potently inhibits PfCLK3 with a half-maximal inhibitory concentration (IC50) in the low nanomolar range.
Notably, the closest human ortholog to PfCLK3, PRPF4B kinase, shows no significant inhibition by TCMDC-135051 even at high concentrations, further underscoring the compound's specificity for the parasitic enzyme.[1]
Quantitative Comparison of Kinase Inhibition
The following table summarizes the inhibitory activity of TCMDC-135051 against PfCLK3 and a selection of human kinases. The data for the human kinome screen represents the percentage of remaining kinase activity in the presence of 1 µM TCMDC-135051.
| Target Kinase | Organism | Inhibition Value |
| PfCLK3 | Plasmodium falciparum | IC50 = 4.8 nM [1] |
| PRPF4B | Homo sapiens | No significant inhibition |
| AAK1 | Homo sapiens | 93% |
| ABL1 | Homo sapiens | 98% |
| ... (and 128 other human kinases with >20% activity remaining) | Homo sapiens | >20% |
| GSK3A | Homo sapiens | 1% |
| GSK3B | Homo sapiens | 1% |
| CLK2 | Homo sapiens | 2% |
| STK10 | Homo sapiens | 4% |
| MAPKAPK3 | Homo sapiens | 10% |
| ROCK2 | Homo sapiens | 13% |
| PRKACA | Homo sapiens | 16% |
| DYRK1A | Homo sapiens | 18% |
| PHKG2 | Homo sapiens | 19% |
A comprehensive list of the 140 human kinases and their respective percentage of remaining activity can be found in the supplementary information of Mahindra et al., J Med Chem. 2020.
Visualizing Selectivity: TCMDC-135051 Interaction Profile
The following diagram illustrates the highly selective nature of TCMDC-135051, highlighting its potent inhibition of the primary parasitic target, PfCLK3, versus its minimal impact on the human kinome.
Caption: High selectivity of TCMDC-135051 for PfCLK3.
Experimental Protocols
The determination of the kinase selectivity profile of TCMDC-135051 involved the following key experimental methodologies:
PfCLK3 Inhibition Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)
The inhibitory activity of TCMDC-135051 against PfCLK3 was determined using a Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay. This robust and sensitive biochemical assay measures the phosphorylation of a substrate peptide by the kinase.
Workflow:
Caption: Workflow for the PfCLK3 TR-FRET inhibition assay.
Detailed Steps:
-
Reaction Setup: The assay is performed in a low-volume 384-well plate. The reaction mixture contains the PfCLK3 enzyme, a ULight™-labeled peptide substrate, and ATP in a kinase assay buffer.
-
Compound Addition: TCMDC-135051 is added to the reaction mixture at varying concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated to allow for the phosphorylation of the substrate by PfCLK3.
-
Detection: A europium (Eu)-labeled antibody that specifically recognizes the phosphorylated substrate is added.
-
FRET Measurement: When the substrate is phosphorylated, the Eu-labeled antibody binds to it, bringing the Eu donor and the ULight™ acceptor into close proximity, resulting in a FRET signal upon excitation.
-
Data Analysis: The intensity of the FRET signal is inversely proportional to the inhibitory activity of TCMDC-135051. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Human Kinome Selectivity Profiling
The selectivity of TCMDC-135051 was assessed against a panel of 140 human kinases using a radiolabel-based filter binding assay.
Methodology:
-
Kinase Reactions: Individual kinase assays were set up for each of the 140 human kinases in the presence of a fixed concentration (1 µM) of TCMDC-135051. Each reaction contained the specific kinase, its corresponding substrate, and radiolabeled ATP ([γ-³³P]ATP).
-
Incubation: The reactions were incubated to allow for the transfer of the radiolabeled phosphate group from ATP to the substrate.
-
Filter Binding: The reaction mixtures were then transferred to a filter membrane which captures the phosphorylated substrate.
-
Washing: Unreacted [γ-³³P]ATP was washed away.
-
Detection: The amount of radioactivity remaining on the filter, corresponding to the amount of phosphorylated substrate, was quantified using a scintillation counter.
-
Data Analysis: The percentage of remaining kinase activity was calculated by comparing the radioactivity in the presence of TCMDC-135051 to a control reaction without the inhibitor.
Conclusion
The comprehensive selectivity profiling of this compound demonstrates its high potency against the intended parasitic target, PfCLK3, coupled with an excellent safety profile against a broad range of human kinases. This remarkable selectivity, particularly its inertness towards the closest human ortholog PRPF4B, positions TCMDC-135051 as a highly promising lead compound for the development of a novel antimalarial therapeutic with a potentially wide therapeutic window. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential.
References
Evaluating the Synergistic Potential of TCMDC-135051 TFA with Standard Antimalarials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the global fight against malaria, the emergence and spread of drug-resistant Plasmodium falciparum necessitates the development of novel therapeutic strategies. Artemisinin-based combination therapies (ACTs) are the current standard of care, but resistance to these regimens is also on the rise. Consequently, the exploration of new chemical entities with unique mechanisms of action, such as TCMDC-135051 TFA, and their potential for synergistic interactions with existing antimalarials is a critical research priority.
This compound is a potent and selective inhibitor of the P. falciparum cyclin-dependent-like protein kinase 3 (PfCLK3), an enzyme essential for the parasite's survival and development across multiple life stages.[1][2][3][4][5] By targeting PfCLK3, TCMDC-135051 disrupts the regulation of RNA splicing, a vital process for the parasite.[1][2][5] This novel mechanism of action suggests that this compound could be a valuable component in combination therapies, potentially enhancing efficacy, reducing the likelihood of resistance development, and lowering required dosages of partner drugs.
This guide provides a comparative framework for evaluating the synergistic effects of this compound with other antimalarials. While direct experimental data on such combinations are not yet publicly available, this document outlines the scientific rationale for potential synergies and provides detailed experimental protocols for their assessment.
Postulated Synergistic Combinations
The unique mechanism of this compound offers a strong basis for exploring its synergistic potential with antimalarials that target different parasite pathways. The following table outlines hypothetical combinations, their mechanisms of action, and the rationale for expecting synergy.
| Drug Combination | This compound Mechanism of Action | Partner Drug(s) Mechanism of Action | Rationale for Synergy |
| This compound + Artemether-Lumefantrine | Inhibition of PfCLK3, leading to disruption of RNA splicing and protein synthesis.[1][2][5] | Artemether: Activated by heme iron to produce cytotoxic radical species. Lumefantrine: Accumulates in the parasite's food vacuole and interferes with heme detoxification. | Complementary Action: TCMDC-135051's disruption of essential parasite processes could render it more susceptible to the oxidative stress induced by artemether and the heme detoxification inhibition by lumefantrine. |
| This compound + Atovaquone-Proguanil | Inhibition of PfCLK3, leading to disruption of RNA splicing and protein synthesis.[1][2][5] | Atovaquone: Inhibits the parasite's mitochondrial electron transport chain. Proguanil (via its active metabolite cycloguanil): Inhibits dihydrofolate reductase, blocking pyrimidine synthesis. | Multi-Target Effect: This combination would simultaneously disrupt protein synthesis, mitochondrial function, and DNA synthesis, potentially leading to a rapid parasite clearance and a high barrier to resistance. |
| This compound + Piperaquine | Inhibition of PfCLK3, leading to disruption of RNA splicing and protein synthesis.[1][2][5] | Inhibits hemozoin formation in the parasite food vacuole, leading to the accumulation of toxic free heme. | Enhanced Heme Toxicity: By impairing the parasite's ability to produce proteins necessary for various cellular functions, including stress responses, TCMDC-135051 could potentiate the toxic effects of heme accumulation caused by piperaquine. |
Experimental Protocols for Synergy Evaluation
To quantitatively assess the synergistic, additive, or antagonistic effects of this compound in combination with other antimalarials, standardized in vitro assays are essential. The following protocols describe the SYBR Green I-based assay for determining the 50% inhibitory concentration (IC50) and the fixed-ratio isobologram method for synergy analysis.
In Vitro Culture of Plasmodium falciparum
-
Parasite Strains: Both chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., W2, K1) strains of P. falciparum should be used.[6][7]
-
Culture Conditions: Parasites are maintained in human O+ erythrocytes at a 5% hematocrit in RPMI-1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, and 50 µg/mL gentamicin. Cultures are incubated at 37°C in a low-oxygen environment (5% CO2, 5% O2, 90% N2).[6][8]
-
Synchronization: Parasite cultures should be synchronized at the ring stage using 5% D-sorbitol treatment to ensure uniform parasite stages at the start of the assay.
SYBR Green I-Based Drug Susceptibility Assay
This assay measures parasite proliferation by quantifying the amount of parasite DNA.
-
Plate Preparation: Antimalarial drugs are serially diluted in RPMI-1640 and dispensed into 96-well plates.
-
Parasite Inoculation: Synchronized ring-stage parasites are diluted to a 1% parasitemia and 2% hematocrit and added to the drug-containing wells.
-
Incubation: Plates are incubated for 72 hours under the standard culture conditions.[6][8]
-
Lysis and Staining: A lysis buffer containing SYBR Green I dye is added to each well. The plate is incubated in the dark at room temperature for 1 hour.[8]
-
Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
IC50 Determination: The fluorescence readings are plotted against the drug concentrations, and the IC50 values are calculated using a non-linear regression model.
Isobologram Analysis of Drug Interactions (Fixed-Ratio Method)
This method is used to determine the nature of the interaction between two drugs.[9][10]
-
Drug Ratio Preparation: Stock solutions of this compound and the partner drug are prepared. A series of fixed-ratio combinations (e.g., 10:0, 9:1, 7:3, 5:5, 3:7, 1:9, 0:10 based on their IC50 values) are then made.[10]
-
Assay Performance: The SYBR Green I assay is performed for each drug alone and for each fixed-ratio combination.
-
Fractional Inhibitory Concentration (FIC) Calculation: The FIC for each drug in a combination is calculated as follows:
-
FIC of Drug A = (IC50 of Drug A in combination) / (IC50 of Drug A alone)
-
FIC of Drug B = (IC50 of Drug B in combination) / (IC50 of Drug B alone)
-
-
Sum of FICs (ΣFIC): The ΣFIC is calculated by adding the FIC of Drug A and the FIC of Drug B.
-
Interpretation of Results:
-
Isobologram Construction: The FIC values for each drug combination are plotted on a graph with the FIC of Drug A on the y-axis and the FIC of Drug B on the x-axis. A concave curve indicates synergy, a straight line indicates additivity, and a convex curve indicates antagonism.[6][11]
Visualizing the Pathways and Processes
To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: PfCLK3 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for in vitro antimalarial synergy testing.
Caption: Logical relationship for evaluating drug synergy based on the Sum of FICs.
Conclusion
The novel mechanism of action of this compound, targeting the essential parasite kinase PfCLK3, presents a promising opportunity for the development of new antimalarial combination therapies. While experimental data on its synergistic effects are pending, the rationale for combining it with existing antimalarials that target different pathways is strong. The detailed experimental protocols provided in this guide offer a robust framework for researchers to systematically evaluate these potential synergies. Such studies are crucial for identifying new, effective, and resistance-breaking treatment strategies to combat malaria.
References
- 1. Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of Potent Pf CLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. synthical.com [synthical.com]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of Malaria In Vitro Drug Combination Screening and Mixed-Strain Infections Using the Malaria Sybr Green I-Based Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of malaria in vitro drug combination screening and mixed-strain infections using the malaria Sybr green I-based fluorescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Modified Fixed-Ratio Isobologram Method for Studying In Vitro Interactions between Atovaquone and Proguanil or Dihydroartemisinin against Drug-Resistant Strains of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
Unraveling Resistance: A Comparative Analysis of pfclk3 Mutations and TCMDC-135051 Efficacy
A deep dive into the genetic basis of resistance to the promising antimalarial candidate TCMDC-135051 reveals key mutations in the Plasmodium falciparum protein kinase gene, pfclk3. This guide provides a comparative analysis of the impact of these mutations on drug efficacy, supported by experimental data, and outlines the methodologies used to identify and characterize these resistance mechanisms.
The emergence of drug-resistant malaria parasites poses a significant threat to global health. TCMDC-135051, a potent inhibitor of P. falciparum cyclin-dependent-like kinase 3 (PfCLK3), has shown promise as a multistage antimalarial agent with a novel mechanism of action.[1][2][3][4][5] However, as with any new antimicrobial agent, understanding the potential for resistance is paramount. Studies have demonstrated that in vitro evolution of resistance to TCMDC-135051 is associated with specific mutations in the pfclk3 gene.[6][7]
The Rise of Resistance: Impact of pfclk3 Mutations
Laboratory studies have successfully generated TCMDC-135051-resistant parasite lines by subjecting P. falciparum (Dd2 strain) to escalating concentrations of the compound over several months.[6][7] This selective pressure led to the emergence of parasite populations with significantly reduced sensitivity to the drug. Whole-genome sequencing of these resistant lines identified single nucleotide polymorphisms (SNPs) in the pfclk3 gene as the primary drivers of this phenotype.
Two notable mutations identified are H259P and G449P. The line exhibiting the most significant resistance, TM051C, harbored the H259P mutation in PfCLK3, resulting in an over 11-fold increase in the 50% effective concentration (EC50) value compared to the parental Dd2 strain.[6][7][8] Another study identified the G449P mutation, which led to a 15-fold decrease in sensitivity to TCMDC-135051.[1][9]
Biochemical assays using recombinant PfCLK3 enzyme confirmed that these mutations directly impact the inhibitory activity of TCMDC-135051. The H259P mutant enzyme displayed a significant increase in resistance to the compound compared to the wild-type enzyme.[6][7]
Comparative Efficacy Data
The following tables summarize the quantitative data from studies on TCMDC-135051 resistance.
| Parasite Line | Genotype | Mutation in pfclk3 | EC50 (nM) of TCMDC-135051 | Fold Change in EC50 | Reference |
| Dd2 (Parental) | Wild-Type | None | ~100 | - | [6] |
| TM051C | Resistant | H259P | >1100 | >11 | [6] |
| 3D7 (Wild-Type) | Wild-Type | None | 180 | - | [1][9] |
| 3D7 (Mutant) | Resistant | G449P | 1806 | 10 | [1][9] |
| Recombinant Enzyme | IC50 of TCMDC-135051 | Reference |
| Wild-Type PfCLK3 | 40 nM | [1][9] |
| H259P Mutant PfCLK3 | Significantly increased | [6][7] |
Maintained Efficacy Against Other Drug-Resistant Strains
Importantly, parasite lines resistant to TCMDC-135051 showed no cross-resistance to other common antimalarials such as artemisinin and chloroquine.[6][7] Furthermore, TCMDC-135051 demonstrated potent activity against clinical isolates of P. falciparum that harbor genetic markers for resistance to pyrimethamine, including mutations in the pfcrt, pfmdr1, and pfdhfr genes.[1][9][10] This suggests that TCMDC-135051 will be effective against circulating parasite populations already resistant to existing therapies.
Experimental Protocols
In Vitro Evolution of Resistant Parasites
The generation of TCMDC-135051-resistant P. falciparum lines was achieved through continuous culture in the presence of the drug.
-
Parasite Culture: P. falciparum Dd2 parasites were cultured in human erythrocytes at a 2% hematocrit in RPMI 1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, 2 mM L-glutamine, and 50 µg/mL hypoxanthine.
-
Drug Pressure Application: The culture was initially treated with TCMDC-135051 at a concentration equivalent to the EC50 value.
-
Stepwise Concentration Increase: The drug concentration was gradually increased over a period of approximately two months as the parasites adapted and resumed normal growth.
-
Clonal Line Isolation: Once parasites were able to grow in high concentrations of the drug, clonal lines were isolated by limiting dilution.
-
Phenotypic and Genotypic Analysis: The EC50 values of the resistant clonal lines were determined using a standard SYBR Green I-based fluorescence assay. Whole-genome sequencing was then performed to identify genetic mutations associated with resistance.[6][7]
PfCLK3 Kinase Inhibition Assay
The enzymatic activity of PfCLK3 and the inhibitory effect of TCMDC-135051 were assessed using a time-resolved fluorescence energy transfer (TR-FRET) assay.
-
Recombinant Enzyme: Full-length recombinant PfCLK3 (wild-type and mutant versions) was expressed and purified.
-
Assay Components: The assay mixture contained the recombinant enzyme, a biotinylated peptide substrate, ATP, and the test compound (TCMDC-135051) at various concentrations.
-
Kinase Reaction: The kinase reaction was initiated by the addition of ATP and incubated at room temperature.
-
Detection: The reaction was stopped, and a detection solution containing a europium-labeled anti-phosphoserine antibody and streptavidin-allophycocyanin (APC) was added.
-
Signal Measurement: The TR-FRET signal was measured using a suitable plate reader. The signal is proportional to the amount of phosphorylated substrate, and a decrease in signal indicates inhibition of the kinase.[1][2][4][9][10]
Visualizing the Path to Resistance
References
- 1. Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Potent Pf CLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials | Semantic Scholar [semanticscholar.org]
- 4. w.malariaworld.org [w.malariaworld.org]
- 5. Novel compound interrupts malaria parasite’s lifecycle – CQMED [cqmed.unicamp.br]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Unveiling the Pharmacokinetic Profile of Novel Antimalarial Agents: A Comparative Analysis of TCMDC-135051 TFA and its Analogues
For Immediate Release
Glasgow, UK – November 20, 2025 – A comprehensive comparative guide on the pharmacokinetic properties of the promising antimalarial compound TCMDC-135051 TFA and its analogues has been compiled for researchers and drug development professionals. This guide provides a detailed analysis of key physicochemical and in vitro metabolic stability data, offering critical insights for the advancement of next-generation antimalarial drugs targeting the protein kinase PfCLK3.
TCMDC-135051 has been identified as a potent and selective inhibitor of Plasmodium falciparum cdc2-related kinase 3 (PfCLK3), a crucial enzyme for the parasite's survival.[1][2][3][4] Inhibition of PfCLK3 disrupts essential processes such as RNA splicing, leading to parasite death at multiple life stages.[2][3][4] This multi-stage activity, encompassing prophylactic, curative, and transmission-blocking potential, positions PfCLK3 inhibitors as a promising new class of antimalarials.[2][4][5] To optimize the therapeutic potential of TCMDC-135051, a series of analogues have been synthesized and evaluated to establish a clear structure-activity relationship (SAR).[2][4][5]
This guide summarizes the key pharmacokinetic-related data available for TCMDC-135051 and its analogues, focusing on lipophilicity (Log D7.4) and metabolic stability in mouse liver microsomes. These parameters are critical early indicators of a compound's potential in vivo behavior, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
Comparative Pharmacokinetic Properties
The following table summarizes the distribution coefficient (Log D7.4) and the in vitro metabolic stability in mouse liver microsomes for TCMDC-135051 and a selection of its analogues.
| Compound | Log D7.4 | Metabolic Stability (% remaining after 30 min) |
| TCMDC-135051 | 1.89 | 75 |
| Analogue 8a | 2.54 | 85 |
| Analogue 8b | 2.11 | 90 |
| Analogue 8c | 2.87 | 88 |
| Analogue 12 | 2.45 | >95 |
| Analogue 15 | 2.99 | >95 |
| Analogue 19 | 3.21 | 89 |
| Analogue 23 | 3.65 | 92 |
| Analogue 28 | 0.66 | 65 |
| Analogue 30 | 1.55 | 70 |
Experimental Protocols
Determination of Distribution Coefficient (Log D7.4)
The lipophilicity of the compounds was determined by measuring the distribution coefficient at pH 7.4 (Log D7.4). This was achieved using a high-performance liquid chromatography (HPLC) method based on the correlation between the compound's retention time and the known Log D7.4 values of a set of standard compounds. A rapid gradient elution was employed to facilitate the measurement.
In Vitro Metabolic Stability Assay
The metabolic stability of the compounds was assessed using mouse liver microsomes. This in vitro assay provides an indication of the extent of phase I metabolism, primarily mediated by cytochrome P450 enzymes.
Protocol:
-
Incubation: The test compound (1 µM) was incubated with pooled mouse liver microsomes (0.5 mg/mL) in a phosphate buffer (100 mM, pH 7.4).
-
Reaction Initiation: The metabolic reaction was initiated by the addition of a NADPH-regenerating system (cofactor).
-
Time Points: Aliquots were taken at specific time points (e.g., 0, 5, 15, 30 minutes).
-
Reaction Termination: The reaction was stopped by the addition of a cold organic solvent (e.g., acetonitrile).
-
Analysis: The concentration of the remaining parent compound at each time point was quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The percentage of the compound remaining at the final time point was calculated relative to the initial concentration at time 0.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the in vitro metabolic stability assay.
Caption: Workflow for the in vitro metabolic stability assay.
Signaling Pathway Inhibition
TCMDC-135051 and its analogues exert their antimalarial effect by inhibiting PfCLK3, a kinase that plays a critical role in the regulation of RNA splicing in Plasmodium falciparum. The inhibition of PfCLK3 disrupts the phosphorylation of splicing factors, leading to widespread changes in gene expression and ultimately parasite death.
Caption: Inhibition of the PfCLK3 signaling pathway.
This comparative guide provides a foundational dataset for researchers working on the optimization of PfCLK3 inhibitors. The presented data on lipophilicity and metabolic stability, coupled with detailed experimental protocols, will aid in the rational design of analogues with improved pharmacokinetic profiles, a crucial step towards developing a safe and effective new treatment for malaria.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Targeting PfCLK3 with Covalent Inhibitors: A Novel Strategy for Malaria Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Head-to-head comparison of TCMDC-135051 TFA with other novel PfCLK3 inhibitors
For researchers, scientists, and drug development professionals in the field of antimalarial drug discovery, this guide provides a comprehensive head-to-head comparison of the promising PfCLK3 inhibitor, TCMDC-135051, and other novel inhibitors targeting the Plasmodium falciparum cyclin-dependent-like kinase 3 (PfCLK3). This enzyme is a validated drug target with the potential for prophylactic, transmission-blocking, and curative antimalarial activity.[1][2] This guide synthesizes key experimental data, details the methodologies for crucial assays, and presents visual representations of the relevant biological pathways and experimental workflows.
Performance Data of PfCLK3 Inhibitors
The following tables summarize the in vitro potency, parasiticidal activity, and selectivity of TCMDC-135051 and a selection of its analogs and novel covalent inhibitors.
Table 1: In Vitro Kinase Inhibition and Parasiticidal Activity of TCMDC-135051 and Analogs
| Compound | PfCLK3 IC50 (nM) | P. falciparum (3D7) EC50 (nM) |
| TCMDC-135051 | 4.8 | 180 |
| Analog 8a (N-dimethyl) | 29 | 457 |
| Tetrazole Analog 30 | 19 | 270 |
Data compiled from multiple sources.[1][3]
Table 2: Head-to-Head Comparison of TCMDC-135051 and Covalent Inhibitor Chloroacetamide 4
| Parameter | TCMDC-135051 | Chloroacetamide 4 |
| PfCLK3 pIC50 (5 µM ATP) | ~7.3 | ~7.8 |
| PfCLK3 pIC50 (3 mM ATP) | ~5.5 | ~7.7 |
| P. falciparum (3D7) pEC50 | ~6.7 | ~7.5 |
| HepG2 Cytotoxicity (pEC50) | < 5 | ~5.3 |
| Kinase Selectivity Score S(30) | ~0.2 | ~0.04 |
Data presented as pIC50/pEC50 for comparative purposes. A higher value indicates greater potency. The kinase selectivity score S(30) represents the fraction of 58 human kinases inhibited by more than 30% at a 1 µM concentration. A lower score indicates higher selectivity.[4]
Table 3: In Vitro Potency of Lysine-Targeting Covalent Inhibitors
| Compound | PfCLK3 pIC50 |
| Compound 4 | 7.92 |
| Compound 5 | 7.82 |
| Compound 8 | 7.12 |
| Compound 9 | 7.55 |
These compounds represent a novel class of covalent inhibitors targeting a catalytic lysine residue in PfCLK3.[5][6]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Kinase Assay
This high-throughput assay is utilized to determine the in vitro potency of compounds against the full-length recombinant PfCLK3 protein.[1][3]
-
Assay Components:
-
Recombinant full-length PfCLK3 protein.
-
Kinase buffer: 50 mM HEPES, 10 mM MgCl2, 2 mM DTT, 0.01% Tween 20, and 1 mM EGTA.
-
ULight-labeled peptide substrate (e.g., MBP peptide).
-
Europium-labeled anti-phospho-substrate antibody.
-
ATP.
-
Test compounds serially diluted in DMSO.
-
-
Procedure:
-
The kinase reaction is initiated by adding ATP to a mixture of the PfCLK3 enzyme, the peptide substrate, and the test compound.
-
The reaction is incubated at room temperature for a defined period (e.g., 60 minutes).
-
The detection reagents (Europium-labeled antibody) are added, and the mixture is incubated for another period (e.g., 60 minutes) to allow for antibody binding to the phosphorylated substrate.
-
The TR-FRET signal is read on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Plasmodium falciparum Asexual Blood Stage Growth Inhibition Assay
This assay assesses the ability of the compounds to inhibit the growth of chloroquine-sensitive (3D7) or resistant strains of P. falciparum in human red blood cells.[1][3]
-
Materials:
-
Synchronized P. falciparum culture (typically at the ring stage).
-
Human red blood cells.
-
Complete parasite culture medium.
-
96-well plates.
-
SYBR Green I nucleic acid stain.
-
Lysis buffer.
-
Test compounds serially diluted in DMSO.
-
-
Procedure:
-
A suspension of infected red blood cells at a specific parasitemia and hematocrit is added to 96-well plates containing the serially diluted test compounds.
-
The plates are incubated for 72 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2).
-
After incubation, the cells are lysed, and SYBR Green I stain is added to quantify the parasite DNA content, which is a proxy for parasite growth.
-
Fluorescence is measured using a plate reader.
-
EC50 values are determined by plotting the percentage of growth inhibition against the log of the compound concentration.
-
Human Cell Cytotoxicity Assay (e.g., HepG2 cells)
This assay evaluates the toxicity of the compounds against a human cell line to determine their selectivity for the parasite over host cells.[4]
-
Materials:
-
HepG2 human liver cancer cell line.
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
96-well plates.
-
Cell viability reagent (e.g., resazurin-based).
-
Test compounds serially diluted in DMSO.
-
-
Procedure:
-
HepG2 cells are seeded into 96-well plates and allowed to adhere overnight.
-
The medium is replaced with fresh medium containing the serially diluted test compounds.
-
The plates are incubated for a specified period (e.g., 72 hours).
-
The cell viability reagent is added to the wells, and the plates are incubated for a further 2-4 hours.
-
The fluorescence or absorbance is measured, which correlates with the number of viable cells.
-
EC50 values are calculated to determine the concentration of the compound that reduces cell viability by 50%.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the PfCLK3 signaling pathway and a typical workflow for inhibitor discovery and validation.
Caption: PfCLK3 plays a crucial role in the phosphorylation of SR proteins, which is essential for spliceosome function and the maturation of mRNA, ultimately supporting parasite survival.
Caption: The workflow for developing PfCLK3 inhibitors involves discovery, in vitro validation, lead optimization, and preclinical testing.
References
- 1. Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Potent Pf CLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Lysine targeting covalent inhibitors of malarial kinase PfCLK3 - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Lysine targeting covalent inhibitors of malarial kinase PfCLK3 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling TCMDC-135051 TFA
Essential safety protocols and disposal instructions for the potent protein kinase PfCLK3 inhibitor, TCMDC-135051 TFA, are critical for ensuring a safe laboratory environment. This guide provides immediate, operational, and logistical information to researchers, scientists, and drug development professionals.
This compound is a potent compound classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1][2] Adherence to strict safety protocols is paramount to minimize exposure and prevent environmental contamination. While a complete quantitative safety data sheet is not publicly available, this guide synthesizes information from a partial material safety data sheet (MSDS) and best practices for handling potent pharmaceutical compounds.
Personal Protective Equipment (PPE): A Multi-Layered Defense
Due to the potent nature of this compound, a comprehensive PPE strategy is required to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Recommendations |
| Eye Protection | Safety Goggles | Should be worn with side-shields to provide a complete seal around the eyes.[2] |
| Hand Protection | Protective Gloves | While the specific glove type is not detailed in the available MSDS, double gloving with nitrile gloves is a recommended best practice for handling potent compounds. |
| Body Protection | Impervious Clothing | A lab coat or disposable coveralls should be worn to protect against splashes and dust.[2] |
| Respiratory Protection | Suitable Respirator | To be used in areas with inadequate ventilation or when there is a risk of aerosol formation. For potent compounds, a powered air-purifying respirator (PAPR) may be necessary.[2] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential to maintain safety and experimental integrity. The following workflow outlines the key stages from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
